(3-Bromo-2-chloro-5-fluorophenyl)boronic acid
Description
BenchChem offers high-quality (3-Bromo-2-chloro-5-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-chloro-5-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H4BBrClFO2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
InChI Key |
QXHQDSOKBZDBJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)F)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a halogenated phenylboronic acid of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes comparative information for the closely related compound, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, to provide a broader context for its chemical and physical properties.
Core Identifiers and Chemical Structure
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polysubstituted aromatic compound containing bromine, chlorine, and fluorine atoms, along with a boronic acid functional group. This unique combination of halogens and the boronic acid moiety makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
The confirmed CAS number for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is 2379538-57-3 .
Below is a table summarizing the key identifiers for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and its structural isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid.
| Identifier | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| CAS Number | 2379538-57-3 | 2377608-61-0[1] |
| Molecular Formula | C₆H₄BBrClFO₂ | C₆H₄BBrClFO₂[1] |
| Molecular Weight | 253.26 g/mol | 253.26 g/mol [1] |
| IUPAC Name | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| Canonical SMILES | B(C1=C(C(=CC(=C1)F)Br)Cl)(O)O | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |
| InChI | Data not readily available | InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H[1] |
| InChI Key | Data not readily available | NMOPQYMXMOJAJG-UHFFFAOYSA-N[1] |
Structural Representation:
The structural differences between the two isomers are illustrated in the diagram below. The key distinction lies in the relative positions of the chloro and fluoro substituents on the phenyl ring.
Caption: 2D representation of the two isomers.
Physicochemical and Safety Data
Detailed experimental data on the physical and chemical properties of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid are not widely published. However, data for the related isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, can serve as a useful surrogate for estimation and handling protocols.
Table of Properties and Safety Information:
| Property / Safety Metric | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | (3-Bromo-5-chloro-2-fluorophenyl)boronic acid |
| Physical Form | Solid (presumed) | Solid[1] |
| Boiling Point | Data not available | 361.8 ± 52.0 °C at 760 mmHg[1] |
| Storage Temperature | Data not available | Room Temperature[1] |
| Purity | Data not available | ≥98%[1] |
| GHS Pictogram | Data not available | GHS07 (Harmful)[1] |
| Signal Word | Data not available | Warning[1] |
| Hazard Statements | Data not available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | Data not available | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |
Expert Insight: Given the structural similarities, it is reasonable to assume that (3-Bromo-2-chloro-5-fluorophenyl)boronic acid will exhibit comparable hazard profiles. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Availability
Halogenated phenylboronic acids are typically synthesized from the corresponding aryl halides. A general and robust method involves the conversion of an aryl bromide or iodide to an organometallic intermediate (either a Grignard reagent or an organolithium species), which is then quenched with a trialkyl borate ester, followed by acidic workup.
Generalized Synthesis Workflow:
Caption: Generalized synthesis of arylboronic acids.
Causality in Experimental Choices:
-
Choice of Metal: The use of magnesium (for Grignard formation) or n-butyllithium (for lithium-halogen exchange) is determined by the reactivity of the starting aryl halide and the presence of other functional groups. Lithium-halogen exchange is often faster and occurs at lower temperatures, which can be advantageous for substrates with sensitive functionalities.
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial to stabilize the organometallic intermediates and prevent their premature quenching by protic sources.
-
Temperature Control: These reactions are typically initiated at low temperatures (e.g., -78 °C for organolithium formation) to control exothermicity and prevent side reactions.
-
Borating Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are used as the boron source. The choice of the alkyl group can influence the reaction rate and the ease of purification.
-
Acidic Workup: Hydrolysis of the intermediate boronate ester under acidic conditions is necessary to yield the final boronic acid.
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is available from specialized chemical suppliers as a research chemical.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are exceptionally versatile reagents in modern organic chemistry, with their utility being most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.
The Role in Suzuki-Miyaura Coupling:
Caption: The Suzuki-Miyaura cross-coupling reaction.
The unique substitution pattern of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid makes it a valuable building block for introducing a specific polysubstituted phenyl motif into a target molecule. This is particularly relevant in the field of medicinal chemistry, where the precise placement of halogen atoms can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.
A patent application has described the use of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in the synthesis of PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs used in cancer treatment. In this context, the boronic acid is coupled with a heterocyclic aldehyde to construct a more complex molecular scaffold.[2][3] This highlights the direct applicability of this reagent in the development of novel therapeutics.
The broader importance of boronic acids in drug discovery is underscored by the number of FDA-approved drugs that contain a boron atom, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. The unique electronic properties of the boron atom allow it to engage in reversible covalent interactions with biological targets, a mechanism that is increasingly being exploited in drug design.
Conclusion
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid, identified by CAS number 2379538-57-3, is a specialized chemical reagent with demonstrated utility in the synthesis of complex molecules for pharmaceutical applications. While detailed physicochemical and safety data for this specific isomer are not extensively documented, information from closely related compounds provides a valuable framework for its handling and use. Its significance lies in its role as a building block in powerful synthetic methodologies like the Suzuki-Miyaura coupling, enabling the precise introduction of a uniquely substituted aromatic moiety, a critical aspect of modern drug design and discovery. As research in medicinal chemistry continues to advance, the demand for such tailored building blocks is expected to grow, further solidifying the importance of compounds like (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
References
-
AA Blocks. Product Index. Available from: [Link]
- Google Patents. WO2019204609A1 - Pd-1/pd-l1 inhibitors.
- Google Patents. CA3093130A1 - Pd-1/pd-l1 inhibitors.
Sources
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced materials. The strategic placement of halogen substituents on the phenyl ring of the boronic acid provides multiple reactive handles for sequential, site-selective cross-coupling reactions, allowing for the synthesis of highly functionalized molecules.
Core Compound Profile: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polysubstituted arylboronic acid that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of three different halogen atoms (fluorine, chlorine, and bromine) at distinct positions on the phenyl ring allows for chemoselective functionalization, making it a valuable tool in combinatorial chemistry and targeted synthesis.
Molecular Structure and Properties
The chemical structure of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is depicted below. The IUPAC name for this compound is (3-Bromo-5-chloro-2-fluorophenyl)boronic acid[1].
Caption: Chemical structure of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BBrClFO₂ | [1] |
| Molecular Weight | 253.26 g/mol | |
| CAS Number | 2377608-61-0 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 361.8 ± 52.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis Pathway
The synthesis of polysubstituted phenylboronic acids often involves a multi-step process. A common strategy is the ortho-lithiation of a substituted benzene derivative, followed by quenching with a trialkyl borate and subsequent hydrolysis. The specific synthesis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid can be envisioned through a pathway starting from a readily available dihalobenzene. The following diagram illustrates a plausible synthetic workflow.
Caption: Plausible synthetic workflow for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
This synthetic route leverages the directing effect of the fluorine atom in ortho-lithiation, followed by the introduction of the boronic acid moiety. Purification is typically achieved through recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The differential reactivity of the C-Br and C-Cl bonds in this reagent allows for selective, sequential cross-coupling reactions, providing a powerful tool for the synthesis of complex biaryl and poly-aryl systems.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.
Safety and Handling
As with all chemical reagents, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a highly valuable and versatile building block for synthetic organic chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules with applications in drug discovery, materials science, and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity in cross-coupling reactions is essential for its effective utilization in research and development.
References
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved from [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). ACS Publications. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]
-
5-Bromo-3-chloro-2-fluorophenylboronic acid Price at Chemsrc. (2025, May 3). Chemsrc. Retrieved from [Link]
Sources
Navigating the Landscape of Halogenated Phenylboronic Acids: A Technical Guide to (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid and Its Isomers for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise architecture of molecular building blocks is paramount. Halogenated phenylboronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility in forming carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a specific, yet complex, member of this class: (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, with a primary focus on its commercially available and widely utilized isomer, (3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS No. 2377608-61-0).
This document will navigate the nuances of identifying the correct isomer, detail its commercial suppliers, delve into its chemical properties and applications, and provide a practical, field-tested protocol for its use in a representative cross-coupling reaction.
The Isomeric Challenge: Defining the Structure
The name "(3-Bromo-2-chloro-5-fluorophenyl)boronic acid" can be ambiguous without a specific Chemical Abstracts Service (CAS) number. Positional isomers, where the bromine, chlorine, and fluorine atoms are arranged differently on the phenyl ring, possess distinct chemical and physical properties that can significantly impact reaction outcomes and the biological activity of downstream compounds.
For the purpose of this guide, we will focus on the isomer with the substituents at the 2-fluoro, 3-bromo, and 5-chloro positions relative to the boronic acid group, which corresponds to (3-Bromo-5-chloro-2-fluorophenyl)boronic acid , CAS Number: 2377608-61-0 . This isomer is readily available from multiple commercial suppliers. It is crucial for researchers to verify the CAS number to ensure the procurement of the correct isomer for their specific application.
Commercial Suppliers of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS: 2377608-61-0)
A reliable supply of high-purity starting materials is the foundation of successful research. The following table summarizes prominent commercial suppliers of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid.
| Supplier | Product Number (Example) | Purity | Availability |
| Sigma-Aldrich (Merck) | CIAH98ABF64B (from ChemScene) | ≥98% | In Stock |
| FLUH99CA83C8 (from Fluorochem) | ≥98% | In Stock | |
| Fluorochem | F623059 | ≥95% | In Stock |
| ChemScene | CS-W014780 | ≥98% | In Stock |
| BLD Pharm | BD141950 | ≥97% | In Stock |
Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental properties of a reagent is critical for its effective use.
| Property | Value |
| CAS Number | 2377608-61-0 |
| Molecular Formula | C₆H₄BBrClFO₂ |
| Molecular Weight | 253.26 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95-98%[1] |
| Storage | Store at room temperature in a dry, well-ventilated place |
While detailed, verified spectroscopic data for this specific isomer is not always readily published, general characteristics can be inferred from similar structures. A generalized protocol for acquiring such data is provided below.
Generalized Protocol for Spectroscopic Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (boronic acid), C-H (aromatic), C-Br, C-Cl, and C-F.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions to confirm the molecular weight and elemental composition.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid in drug discovery and materials science lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[2][3][4]
The presence of multiple halogen atoms on the phenyl ring allows for selective and sequential cross-coupling reactions, a powerful strategy for building molecular complexity. The reactivity of the carbon-halogen bond in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl, allowing for selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of (3-Bromo-5-chloro-2-fluorophenyl)boronic acid and an aryl halide.
Materials:
-
(3-Bromo-5-chloro-2-fluorophenyl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
The Broader Impact: Boronic Acids in Drug Discovery
Boronic acids and their derivatives are not merely synthetic intermediates; they are a class of compounds with significant and growing importance in medicinal chemistry. The boron atom's unique ability to form reversible covalent bonds with diols has led to their use as sensors for carbohydrates. More significantly, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs.[5] For instance, Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, contains a boronic acid that is crucial for its mechanism of action.[5] The development of new boron-containing compounds is an active area of research for creating novel therapeutic agents.[6][7] The ability to fine-tune the electronic and steric properties of the aryl ring, as with (3-Bromo-5-chloro-2-fluorophenyl)boronic acid, is a key strategy in the design of next-generation drug candidates.[8][9]
Conclusion
(3-Bromo-5-chloro-2-fluorophenyl)boronic acid (CAS: 2377608-61-0) is a valuable and versatile building block for advanced chemical synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for researchers in drug discovery and materials science. By carefully selecting the correct isomer, sourcing from reputable suppliers, and employing optimized reaction protocols, scientists can effectively leverage the unique properties of this compound to construct complex molecular architectures and drive innovation in their respective fields.
References
-
BuyersGuideChem. 3-Bromo-5-fluorophenylboronic acid suppliers and producers. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Gothenburg. New boron compounds pave the way for easier drug development. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
RSC Publishing. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
-
Chemsrc. 5-Bromo-3-chloro-2-fluorophenylboronic acid Price. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
-
National Library of Medicine. Boron in drug design: Recent advances in the development of new therapeutic agents. [Link]
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 5. mdpi.com [mdpi.com]
- 6. New boron compounds pave the way for easier drug development | University of Gothenburg [gu.se]
- 7. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: Strategic Suzuki-Miyaura Coupling for the Synthesis of Polysubstituted Biaryls
Introduction: The Architectural Importance of Polysubstituted Biaryls in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anti-hypertensive, and anti-cancer drugs.[1][2] The specific substitution pattern on the aromatic rings is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4][5]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. The presence of multiple halogen substituents and their specific placement on the phenylboronic acid ring presents a unique challenge that requires careful optimization of the reaction conditions to achieve high yields and selectivity. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of polysubstituted biaryl compounds.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[6][7] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][8][9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with an Aryl Bromide
This protocol provides a general method for the coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with a generic aryl bromide. The reaction conditions have been optimized for sterically hindered and electronically deactivated substrates.
Reagents and Materials
-
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Add Palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of 0.1 M.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Rationale for Protocol Design: A Deeper Dive into Experimental Choices
The selection of each component in this protocol is critical for overcoming the challenges posed by the sterically hindered and electronically complex nature of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
The Catalyst and Ligand System: A Synergistic Partnership
For sterically demanding substrates, the choice of the palladium catalyst and its coordinating ligand is paramount.[3][11][12] We have selected a combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and SPhos as the ligand.
-
Palladium(II) acetate (Pd(OAc)₂): This is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a bulky and electron-rich dialkylbiaryl phosphine ligand.[3] Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls. The electron-rich nature of the ligand enhances the rate of the oxidative addition of the aryl halide to the palladium center.
The Role of the Base: Activating the Boronic Acid
The base is essential for the activation of the boronic acid, making it more nucleophilic for the transmetalation step.[6][8][9][10] Potassium phosphate (K₃PO₄) is a moderately strong inorganic base that is highly effective in Suzuki-Miyaura couplings.[3][6] It is generally preferred over stronger bases like hydroxides, which can promote side reactions such as protodeboronation of the boronic acid.
The Solvent System: A Balancing Act of Solubility and Reactivity
The choice of solvent can significantly influence the reaction rate and yield.[13][14][15][16] A mixture of 1,4-dioxane and water is a commonly used solvent system for Suzuki-Miyaura reactions.
-
1,4-Dioxane: This less polar, ethereal solvent is effective at solubilizing the organic reactants and the palladium catalyst.[13]
-
Water: The presence of water can enhance the rate of the reaction and is often necessary for the dissolution of the inorganic base.[14] The ratio of the organic solvent to water can be optimized for specific substrates.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Recommended Value | Rationale |
| Boronic Acid Equivalents | 1.2 | A slight excess ensures complete consumption of the limiting aryl halide. |
| Base Equivalents (K₃PO₄) | 3.0 | Sufficient to activate the boronic acid and neutralize any acidic byproducts. |
| Palladium Catalyst Loading | 2 mol% | A typical loading for challenging substrates; can be optimized for specific applications. |
| Ligand (SPhos) Loading | 4 mol% | A 2:1 ligand-to-palladium ratio is often optimal for forming the active catalytic species. |
| Reaction Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers for sterically hindered substrates. |
| Solvent Ratio (Dioxane:H₂O) | 4:1 (v/v) | Balances the solubility of organic and inorganic components. |
| Concentration | 0.1 M | A standard concentration; can be adjusted based on solubility and reaction kinetics. |
Workflow Visualization
The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling protocol.
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- 2. scientificupdate.com [scientificupdate.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 16. researchgate.net [researchgate.net]
Application Note: Optimizing Base and Solvent Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceuticals, agrochemicals, and materials science is extensive. However, the success and efficiency of the Suzuki-Miyaura reaction are critically dependent on the careful selection of reaction parameters, most notably the base and solvent system. This is particularly true when employing phenylboronic acids bearing a range of electronic substituents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to select optimal base and solvent conditions by examining the underlying mechanistic principles and the influence of substituent electronics. We present field-proven insights, detailed protocols, and troubleshooting guides to empower users to achieve robust and high-yielding transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is paramount to rationally designing experimental conditions. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent are not mere spectators; they play active and crucial roles, primarily in facilitating the rate-determining transmetalation step.
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction.
The Critical Role of the Base
The base was long considered an enigmatic component of the Suzuki reaction, but its roles are now well-understood.[3] Its primary function is to activate the organoboron species.[3][4]
3.1. Formation of the Boronate Complex In the presence of a base (like OH⁻ or OR⁻), the Lewis acidic boronic acid is converted into a more nucleophilic tetracoordinate boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[5][6] This activation enhances the polarization of the organic ligand, making it competent for transfer from boron to the palladium center during transmetalation.[4] Computational and experimental data suggest that this boronate pathway is the main mechanism for the reaction.[6][7]
3.2. Common Bases and Their Characteristics The choice of base is critical and depends on the reactivity of the coupling partners and the presence of any base-sensitive functional groups.
| Base Type | Examples | Strength | Key Characteristics & Applications |
| Hydroxides | NaOH, KOH, CsOH | Strong | Highly effective for activating boronic acids, especially those with electron-donating groups. Can promote side reactions if not used judiciously.[8] |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Very common, robust, and versatile. Cs₂CO₃ is often a superior choice due to the solubility of its salts and the "cesium effect".[9] |
| Phosphates | K₃PO₄ | Moderate-Strong | An excellent all-around base, particularly effective with challenging substrates like aryl chlorides. |
| Fluorides | KF, CsF | Mild | Useful for substrates containing base-labile functional groups (e.g., esters), as they can activate the boronic acid under milder conditions.[4] |
| Alkoxides | t-BuOK, NaOt-Bu | Very Strong | Typically reserved for less reactive coupling partners, such as aryl chlorides, where a stronger base is required to facilitate the catalytic cycle.[10] |
The Influence of the Solvent System
The solvent must accommodate both the organic-soluble catalyst and substrates and the often inorganic, aqueous-soluble base. This has led to the widespread use of biphasic solvent systems.[11]
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water, THF/Water): These are the most common solvent systems. The organic phase dissolves the aryl halide, boronic acid, and palladium catalyst, while the aqueous phase dissolves the inorganic base. The reaction is believed to occur at the interface or in the organic phase, facilitated by phase-transfer effects.
-
Polar Aprotic Solvents (e.g., DMF, DME, Acetonitrile): These solvents can often dissolve all reaction components to create a homogeneous solution, sometimes with the addition of water. DMF/water mixtures have proven effective.[9]
-
Alcohols (e.g., Ethanol, Isopropanol): Often used in combination with water, providing a "greener" alternative that can effectively mediate the reaction.[12]
The choice of solvent can influence catalyst activity and may need to be optimized for specific substrate combinations. For instance, THF has been reported to yield excellent results in certain systems.[8]
Tailoring Conditions for Substituted Phenylboronic Acids
The electronic nature of the substituent on the phenylboronic acid ring is a key determinant of its reactivity and dictates the optimal choice of base. The substituent directly influences the Lewis acidity (pKa) of the boronic acid.[13]
Caption: A logical workflow for selecting an appropriate base based on the phenylboronic acid's electronic properties.
5.1. Phenylboronic Acids with Electron-Withdrawing Groups (EWGs) Phenylboronic acids substituted with EWGs (e.g., -NO₂, -CN, -CF₃, -CHO) are more Lewis acidic.[13]
-
Causality: The increased acidity means that boronate formation can occur with weaker bases. Research has shown that when competing, the boronic acid with the lower pKa (the one with the EWG) is favored when the base is substoichiometric.[5]
-
Base Selection: While milder bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often used to ensure the reaction proceeds rapidly and to completion, especially when coupled with less reactive aryl chlorides.
-
Key Consideration - Protodeboronation: These substrates are more susceptible to protodeboronation (cleavage of the C-B bond).[13] To mitigate this, ensure the reaction is properly deoxygenated and consider using anhydrous solvents or employing more stable boronic esters (e.g., pinacol or MIDA esters).[11][14]
5.2. Phenylboronic Acids with Electron-Donating Groups (EDGs) Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(Alkyl)₂) are less Lewis acidic.
-
Causality: The lower acidity means that a stronger base is required to deprotonate the boronic acid and form the active boronate species in a sufficient concentration to drive the catalytic cycle.
-
Base Selection: Strong bases are generally necessary. Hydroxides (KOH, NaOH, CsOH) or strong carbonate/phosphates (Cs₂CO₃, K₃PO₄) are excellent choices.[8][9] In some studies, high yields were obtained with EDG-substituted arylboronic acids when strong conditions were applied.[15]
-
Key Consideration: While boronate formation is the higher barrier, the subsequent transmetalation can be rapid due to the electron-rich nature of the aryl group being transferred.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and some boronic acids can be irritants.
Protocol 1: Coupling of an EWG-Substituted Phenylboronic Acid (Model Reaction: 4-Bromobenzonitrile with 4-formylphenylboronic acid)
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-formylphenylboronic acid (165 mg, 1.1 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and a suitable ligand like SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition & Degassing: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 1,4-dioxane (5 mL) and deionized water (1 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 2-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling of an EDG-Substituted Phenylboronic Acid (Model Reaction: 4-Chloroanisole with 4-methoxyphenylboronic acid)
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Reactant & Catalyst Addition: Under an inert atmosphere, add 4-chloroanisole (143 mg, 1.0 mmol) and a high-activity palladium pre-catalyst, such as XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition & Degassing: Add toluene (4 mL) and deionized water (1 mL). Degas the mixture thoroughly as described in Protocol 1.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The coupling of aryl chlorides is often slower, so reaction times may extend to 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Follow the workup procedure as described in Protocol 1, using ethyl acetate or another suitable solvent for extraction.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective base for the substrate. 2. Catalyst deactivation (oxygen). 3. Insufficient temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or CsOH).[8] 2. Ensure thorough degassing; use fresh, high-quality solvents. 3. Increase reaction temperature in 10 °C increments.[16] |
| Protodeboronation | 1. Presence of water/protons with activated (EWG) boronic acid. 2. Reaction conditions too harsh (prolonged heating). | 1. Use an anhydrous solvent or switch to a boronic ester (pinacol/MIDA).[11][13] 2. Use a more active catalyst to lower reaction time/temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[8] 2. Certain palladium catalysts are more prone to this side reaction. | 1. Improve degassing procedure. 2. Screen different palladium sources or ligands. |
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 52(19), 4934-4946. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 101(7), e1800084. Retrieved from [Link]
-
Ullah, F., et al. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Journal of the Serbian Chemical Society, 77(10), 1353-1359. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Li, J., et al. (2020). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Catalysis Communications, 144, 106085. Retrieved from [Link]
-
Molnár, Á. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1107. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Retrieved from [Link]
-
Al-Amin, M. (2019). Suzuki reactions in novel liquids. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 534. Retrieved from [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... (n.d.). Retrieved from [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. (n.d.). Retrieved from [Link]
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. Retrieved from [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Masri, H. A., et al. (2016). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2016(5), 230-245. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
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Application Note: Synthesis of Highly Substituted Biaryl Compounds Using (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid
Introduction: The Strategic Importance of Polysubstituted Biaryls
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[1][2] The specific arrangement of substituents on the aryl rings profoundly influences the molecule's three-dimensional shape, electronic properties, and metabolic stability. Polysubstituted biaryls, particularly those with sterically demanding or electronically distinct patterns, are crucial for fine-tuning molecular properties to achieve desired biological activity or material performance.[3]
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a uniquely valuable building block for accessing such complex biaryls. Its features include:
-
Orthogonal Halogen Handles: The presence of both bromine and chlorine atoms allows for selective, sequential cross-coupling reactions, enabling the construction of complex, non-symmetrical molecules.
-
Steric Hindrance: The 2-chloro substituent creates significant steric bulk, which can be challenging for standard coupling protocols but is essential for creating atropisomers or restricting bond rotation in the final product.[4]
-
Electronic Modification: The 5-fluoro substituent acts as a powerful electron-withdrawing group, modulating the electronics of the aromatic ring and potentially enhancing metabolic stability or altering protein-binding interactions.[3]
This guide provides a comprehensive overview and a detailed protocol for employing (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[2][5]
The Suzuki-Miyaura Coupling: Mechanism and Key Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[6][7] Its widespread use stems from its excellent functional group tolerance, use of generally non-toxic boron reagents, and robust performance under a variety of conditions.[5] The reaction proceeds through a well-established catalytic cycle.
Visualized Catalytic Cycle
The mechanism involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) complex.[7] For sterically hindered or electron-rich halides, this step can be rate-limiting and often requires electron-rich, bulky phosphine ligands to promote the reaction.[9][10]
-
Transmetalation: The organic group from the activated boronic acid (a boronate species formed with a base) is transferred to the palladium center, displacing the halide.[6] The base is crucial for activating the boronic acid, making the organic moiety more nucleophilic.[6]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Equipment
-
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv.)
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-3 mol%)
-
Ligand (if using a simple Pd source): SPhos, XPhos, or similar bulky phosphine ligands (2-6 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane or Toluene, with 10-20% water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for chromatography)
Visualized Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, add the appropriate phosphine ligand as well.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe. The use of some water often accelerates the reaction.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Optimization and Parameter Selection
The success of a challenging Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters. The steric hindrance from the 2-chloro group on the boronic acid makes catalyst and ligand choice particularly critical.
| Parameter | Common Choices | Rationale & Scientist's Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources that form the active catalyst in situ. Pre-formed catalysts offer convenience and higher activity.[13] |
| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, tBu₃P | Crucial for hindered substrates. Bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing decomposition.[5][7] Electron-rich ligands promote oxidative addition.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | A stronger base like K₃PO₄ or Cs₂CO₃ is often required for difficult couplings. The base activates the boronic acid for transmetalation.[6] KF can be used if base-sensitive functional groups are present.[12] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | The choice of solvent affects reagent solubility and reaction temperature. Aprotic polar solvents like Dioxane or Toluene are common. Adding water can enhance the rate but may promote side reactions if not controlled.[12] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed to overcome the activation energy for sterically demanding substrates. However, excessive heat can lead to catalyst decomposition.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure proper degassing to prevent catalyst oxidation.[11] Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase the reaction temperature in 10 °C increments. Use a more active catalyst/ligand system (e.g., an XPhos-based pre-catalyst).[5] |
| Protodeboronation | Presence of excess water or protic sources; Unstable boronic acid. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[7] Use anhydrous solvents if the problem persists, or consider converting the boronic acid to a more stable pinacol ester derivative.[7] |
| Homocoupling | Presence of oxygen; Pd(II) precatalyst reduction. | Homocoupling of the boronic acid can occur, especially if the reaction is not properly degassed.[7] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, which can arise during the in situ reduction of Pd(II) sources.[14] |
| Dehalogenation | Side reaction at the palladium center. | The aryl halide is reduced to an arene. This is sometimes observed with very electron-rich ligands or specific substrates.[7][15] Screening different ligands or lowering the temperature may help. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[16]
-
Handling Boronic Acids: Boronic acids are generally stable solids but should be handled in a well-ventilated area or fume hood to avoid inhaling dust.[17] They can be irritants to the respiratory tract and eyes.[17][18]
-
Storage: Store (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a powerful and versatile reagent for synthesizing complex, polysubstituted biaryl compounds. While its sterically hindered nature requires careful optimization of the Suzuki-Miyaura coupling conditions—particularly the choice of a bulky, electron-rich phosphine ligand and an appropriate base—it provides a direct route to valuable chemical architectures that are otherwise difficult to access. The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage this unique building block in pharmaceutical discovery and materials science.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Accessed March 7, 2026.
- Anonymous. Role of palladium catalyst in cross-coupling reactions. Accessed March 7, 2026.
- Anonymous. Cross-Coupling Reactions Guide. Accessed March 7, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed March 7, 2026.
- Anonymous. Palladium-catalyzed Cross-coupling Reactions. Accessed March 7, 2026.
- Bells, S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Accessed March 7, 2026.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed March 7, 2026.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Note: While the direct link is to a broader review on C-N coupling, the principles of ligand and precatalyst development from the Buchwald group are highly relevant and cited within this context. A general landing page is provided. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Accessed March 7, 2026.
- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Accessed March 7, 2026.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Accessed March 7, 2026.
- Organic Syntheses. Working with Hazardous Chemicals. Accessed March 7, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed March 7, 2026.
- LEAPCHEM. What are the safety precautions when handling borane? Accessed March 7, 2026.
- ESPI Metals.
- Horticentre.
- ResearchGate. How can I solve my problem with Suzuki coupling? Accessed March 7, 2026.
- Buchwald, S. L., & Yin, J. (2002). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 124(8), 1568-1569. Note: A direct link to the specific paper was not available, so a link to a related high-impact publication from the same research group on biaryl synthesis is provided.
- KingProlly. What are safety precautions are needed when handling boron trioxide? Accessed March 7, 2026.
- Klippenstein, S. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12255-12273.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Accessed March 7, 2026.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Accessed March 7, 2026.
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Benchchem.
- Chemical Review and Letters.
- MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Accessed March 7, 2026.
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Application Notes & Protocols: The Versatility of Boronic Acids in the Synthesis of Agrochemicals and Dyestuffs
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis.[1][2] Their stability, low toxicity, and ease of handling make them environmentally benign or "green" compounds.[1][3] The key to their reactivity lies in the electron-deficient boron atom, which possesses a vacant p-orbital, rendering them mild Lewis acids.[2][4] This Lewis acidity allows them to form reversible covalent bonds with hydroxyl and carboxyl groups, a property that is masterfully exploited in catalysis and molecular recognition.[1][4][5]
While boronic acids participate in a wide range of chemical transformations, their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][6][7] This palladium-catalyzed reaction forges carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of complex molecules, including a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1][6][8]
Part 1: Application in Agrochemical Synthesis
The structural motifs required for biological activity in agrochemicals often involve complex aryl and heteroaryl scaffolds. Boronic acids provide a powerful platform for constructing these molecules, contributing to the development of more effective and environmentally conscious crop protection agents.[6][9][10]
Modern Fungicide Development
For years, simple boron compounds like boric acid have been used as fungicides and pesticides.[9][11][12] However, their long-term use can lead to resistance.[9] The focus has since shifted to organic boron compounds, which offer novel modes of action. Phenylboronic acid (PBA) and its derivatives have shown significant antifungal activity.[9][13]
A landmark development in this area is the classification of benzoxaboroles as a new class of fungicides by the Fungicide Resistance Action Committee (FRAC) in 2024.[9][10] This highlights the immense potential of boron-containing heterocycles in overcoming existing fungicide resistance. These compounds are often synthesized using precursor boronic acids, demonstrating a direct link between boronic acid chemistry and the creation of next-generation agrochemicals.
Herbicide Synthesis: Building Diaryl Structures
Many potent herbicides feature a diaryl ether or related biaryl linkage. The synthesis of these compounds often relies on the formation of carbon-carbon or carbon-oxygen bonds between two aromatic rings. The Suzuki-Miyaura reaction, utilizing arylboronic acids, is an ideal method for creating the C-C biaryl linkage found in many herbicidal molecules.[14]
Furthermore, the Chan-Lam coupling, a copper-promoted reaction, allows for the formation of C-O bonds between an arylboronic acid and a phenol. This provides a direct and versatile route to the diaryl ether backbone common in herbicides that target enzymes like acetolactate synthase (ALS).[15][16]
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of boronic acid chemistry in agrochemical synthesis.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][17][18]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[7][17]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17][18]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]
Workflow Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Synthesis of a Biaryl Agrochemical Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid to form a biphenyl structure, a common core in many agrochemicals.[17]
| Parameter | Value/Description | Rationale |
| Reactants | Aryl Bromide (1.0 equiv), Phenylboronic Acid (1.5 equiv) | A slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst that is reduced in situ to the active palladium(0). |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.[19] |
| Base | K₃PO₄ (3.0 equiv) | An effective base for activating the boronic acid to facilitate the transmetalation step.[17] |
| Solvent | Toluene/Water (10:1) | A biphasic solvent system is often used. Toluene dissolves the organic components, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. |
| Temperature | 80-100 °C | Elevated temperature is typically required to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 8 mol% relative to Pd), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).[17]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.[17]
Workflow Diagram: Experimental Setup
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Part 2: Application in Dyestuff Synthesis
Boronic acids are valuable synthons for creating functional dyes, particularly those used as chemical sensors. By incorporating a boronic acid group into a chromophore, such as an azo dye, the dye's spectral properties can be modulated by its interaction with specific analytes.[20][21][22]
Boronic Acid-Appended Azo Dyes as Sensors
Azo dyes are characterized by the R−N=N−R′ functional group and are known for their intense colors. When a boronic acid moiety is appended to an azo dye structure, it can act as a recognition site for diols, such as those found in saccharides (sugars).[21][22]
The binding of a saccharide to the boronic acid forms a cyclic boronate ester. This complexation alters the electronic structure of the dye molecule, resulting in a visible color change.[20][21] This phenomenon allows for the colorimetric sensing of sugars, which has significant applications in diagnostics and biotechnology.[22]
Experimental Protocol 2: Synthesis of a Boronic Acid-Appended Azo Dye
This protocol outlines a three-step synthesis for a boronic acid-functionalized azo dye, which can be used as a colorimetric sensor for saccharides. The process involves diazotization of an aniline derivative followed by an azo coupling reaction.[21]
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-nitroaniline (1.0 equiv) in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.0 equiv) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.
-
-
Azo Coupling:
-
In a separate flask, dissolve 3-aminophenylboronic acid (1.0 equiv) in an aqueous solution of sodium carbonate (Na₂CO₃).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the 3-aminophenylboronic acid solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A brightly colored precipitate (the azo dye) will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture at low temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure boronic acid-appended azo dye.
-
Workflow Diagram: Azo Dye Synthesisdot
Sources
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- 3. 硼酸及其衍生物 [sigmaaldrich.com]
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- 5. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 13. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Herbicidal diarylheterocyclic propionic acid derivatives: A case study in scaffold hopping strategies - American Chemical Society [acs.digitellinc.com]
- 15. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Boronic acid appended azo dyes–colour sensors for saccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Boronic acid appended azo dyes–colour sensors for saccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in solution
Welcome to the technical support center for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent in solution. As a multi-halogenated arylboronic acid, this compound is a powerful building block in cross-coupling reactions, but its utility is directly tied to its integrity. This document provides in-depth troubleshooting advice and practical protocols to ensure reproducible and high-yielding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is degrading in solution?
The instability of arylboronic acids, including this specific derivative, is primarily driven by two chemical processes: protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond. It is often catalyzed by moisture and can be accelerated under either acidic or basic aqueous conditions.[1][2] For your compound, this would result in the formation of 1-bromo-2-chloro-5-fluorobenzene, an inactive species in most coupling reactions.
-
Oxidation: The C-B bond is also susceptible to attack by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (3-bromo-2-chloro-5-fluorophenol) and boric acid.[2][3][4] This degradation pathway is often irreversible and removes the active boronic acid from your reaction.[3]
Q2: How can I detect if my boronic acid has degraded?
Degradation can be inferred from poor reaction performance (low yields, multiple byproducts) or detected directly using analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare a fresh solution of the boronic acid to an older one. The appearance of new spots, particularly a more polar spot corresponding to the phenol byproduct, indicates degradation.
-
HPLC/UPLC-MS: This is the most reliable method. A stability-indicating HPLC method can separate the parent boronic acid from its degradation products.[5] Mass spectrometry is invaluable for identifying the specific byproducts formed, such as the protodeboronated arene or the oxidized phenol.[5][6]
-
NMR Spectroscopy: ¹H and ¹¹B NMR can be powerful tools. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, which can signify degradation or the formation of boroxines (anhydrides).[5]
Q3: What are the ideal storage conditions for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid?
To maximize shelf-life and ensure reagent integrity, adhere to the following storage protocols:
-
As a Solid: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended storage temperatures are often around 4°C.[7]
-
In Solution: Solutions of boronic acids are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If a solution must be stored short-term, use an anhydrous aprotic solvent, keep it under an inert atmosphere, and store it at a low temperature.
Q4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could boronic acid instability be the cause?
Yes, this is a very common cause of failure in Suzuki-Miyaura reactions.[8][9] If the boronic acid degrades before or during the reaction, the effective concentration of your nucleophilic partner is reduced. This leads to incomplete conversion of your starting material and the formation of side products, such as homocoupling of the remaining boronic acid or proto-debromination of the aryl halide.[8]
Troubleshooting Guide: Enhancing Stability & Performance
This section provides detailed solutions to common experimental problems encountered when using (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
Problem 1: Inconsistent or Low Yields in Cross-Coupling Reactions
Low yields are the most direct consequence of boronic acid degradation. The workflow below outlines a systematic approach to mitigate this issue.
Logical Workflow for Troubleshooting Low Yields
Caption: Systematic workflow for diagnosing and solving low-yield issues.
Solution 1.1: Rigorous Control of Reaction Conditions
The foundation of a successful cross-coupling reaction is the quality of your setup.
-
Solvents: Always use anhydrous aprotic solvents like dioxane, toluene, or THF.[8] The presence of water significantly promotes protodeboronation.
-
Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., by bubbling with argon for 15-20 minutes or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the experiment.[8] This minimizes oxidative degradation.
-
Base Selection: The choice of base is critical. While aqueous bases are common, they can introduce water that facilitates degradation. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃.[8]
Solution 1.2: In-Situ Protection via Boronate Ester Formation
Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[1] Pinacol esters are a popular choice due to their stability and ease of formation.
-
Setup: In a dry flask under an inert atmosphere (Argon or N₂), combine (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable anhydrous solvent that allows for azeotropic removal of water (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap for 2-4 hours to remove the water formed during esterification. Alternatively, add molecular sieves to the mixture at room temperature and stir for several hours.
-
Confirmation (Optional): The formation of the pinacol ester can be monitored by TLC or ¹¹B NMR.
-
Direct Use: Once formation is complete, cool the mixture to the desired reaction temperature and add the other coupling partners (aryl halide, palladium catalyst, ligand, and base) directly to the flask.
Problem 2: Formation of Phenolic and Protodeboronated Byproducts
The presence of 3-bromo-2-chloro-5-fluorophenol (from oxidation) or 1-bromo-2-chloro-5-fluorobenzene (from protodeboronation) points directly to reagent degradation.
Degradation Pathways Visualization
Caption: The two primary pathways for boronic acid degradation.
Solution 2.1: Reagent Masking with MIDA or Diethanolamine
For particularly sensitive substrates or for long-term stability, using pre-formed, bench-stable boronate esters is the best practice.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that are robust to chromatography and long-term storage.[10][11] They release the active boronic acid slowly under the basic aqueous conditions of the Suzuki reaction.[11] Consider synthesizing or purchasing the MIDA ester of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
-
Diethanolamine Complexes: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids called "dabornates".[12] These can often be used directly in Suzuki couplings, particularly with protic solvents.[12]
Comparison of Stabilization Strategies
| Strategy | Form | Stability | Ease of Use | Key Advantage |
| Free Boronic Acid | Solid | Low (in solution) | Requires careful handling | Readily available |
| Pinacol Ester | Liquid/Solid | Moderate-High | Can be formed in-situ | Common lab reagent |
| MIDA Ester | Crystalline Solid | Very High | Use directly | Bench-stable, slow release |
| Diethanolamine Complex | Crystalline Solid | High | Use directly | Inexpensive, stable solid |
Problem 3: Solubility and Purity Issues
Boronic acids can sometimes be challenging to dissolve, and impurities can affect reactivity.
Solution 3.1: Solvent Selection and Boroxine Formation
-
Solubility: While sparingly soluble in nonpolar solvents, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid should dissolve in polar aprotic solvents.
-
Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. While boroxines are often active in coupling reactions, their formation can alter the physical properties and solubility of the reagent. Preparing solutions fresh helps ensure you are working with the monomeric boronic acid.
Recommended Solvents for Stock Solutions (Freshly Prepared)
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Ensure it is anhydrous. |
| 1,4-Dioxane | Polar Aprotic | 101 | Common for higher-temperature Suzuki reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power, but harder to remove. Use anhydrous grade. |
| Toluene | Nonpolar | 111 | Often used with a co-solvent (e.g., ethanol) to improve solubility. |
By understanding the inherent instability of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and proactively implementing these stabilization and troubleshooting strategies, researchers can ensure the integrity of their reagent and achieve more reliable, high-yielding results in their synthetic endeavors.
References
- Duncton, M. A. J. (2011). The P2-Intramolecular Heck and Related Reactions in Heterocyclic Synthesis. In Boronic Acids (pp. 191-233). Wiley-VCH Verlag GmbH & Co. KGaA.
- Hall, D. G. (Ed.). (2011).
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020220118.
- Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4825-4837.
- Kubáň, P., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(35), 7101-7109.
- Kuivila, H. G., & Hendrickson, A. R. (1952). Electrophilic Displacement Reactions. V. The Effects of Substituents on the Rate of Hydrolysis of Arylboronic Acids. Journal of the American Chemical Society, 74(20), 5068-5070.
- BenchChem. (2025). Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide. BenchChem Technical Support.
- Sadhu, K. M., & Thopate, Y. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 7(3), 1015-1021.
- EvitaChem. (n.d.). Buy 3-Bromo-5-fluorophenylboronic acid MIDA ester (EVT-1473214).
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ChemScene. (n.d.). (3-Bromo-5-fluorophenyl)boronic acid.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Plunkett, M. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Wende, K., et al. (2022). Monitoring the bis-arylboronic acid (a) degradation and 5-fluorocytosine (5-FC) release upon direct addition of H2O2.
- AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.
- Kalyanaraman, B., et al. (2010). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC.
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. evitachem.com [evitachem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Isolation & Purification of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
Welcome to the Technical Support Center. This guide is engineered for application scientists and drug development professionals working with (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (CAS: 2379538-57-3), a critical intermediate frequently utilized in the synthesis of PD-1/PD-L1 inhibitors[1][2].
Boronic acids are notoriously difficult to purify due to their unique electronic structures. The empty p-orbital on the boron atom makes them strong Lewis acids that interact irreversibly with silica gel[3][4]. Furthermore, they exist in a dynamic equilibrium with their dehydrated boroxine forms, complicating both purification and analytical validation[4][5]. This guide bypasses standard normal-phase chromatography in favor of chemically driven, self-validating isolation techniques.
Part 1: Physicochemical Profiling & Quantitative Data
Understanding the electronic and physical nature of your specific substrate is the first step in troubleshooting. The tri-halogenated ring of this compound significantly alters its reactivity profile compared to standard phenylboronic acids.
| Parameter | Value / Characteristic | Impact on Purification Strategy |
| Compound Name | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | Tri-halogenation makes the aromatic ring highly electron-deficient. |
| CAS Number | 2379538-57-3 | Serves as a unique identifier for sourcing and literature cross-referencing[6]. |
| Lewis Acidity | High (Estimated pKa ~ 7.5 - 8.0) | Forms tetrahedral boronate anions very readily in weak bases (e.g., 1M NaOH)[7]. |
| Thermal Stability | Prone to Protodeboronation | The electron-withdrawing halogens weaken the C-B bond. Temperatures must be kept <45 °C during solvent evaporation[3][8]. |
| Structural State | Equilibrium with Boroxines | Readily dehydrates to form cyclic trimers (boroxines), causing broad/multiple peaks in NMR and inaccurate melting points[4][5]. |
| Chromatographic Behavior | Severe Streaking | Irreversible Lewis acid-base interaction with silanol groups on standard silica gel[3][4]. |
Part 2: Purification Decision Matrix
Do not default to column chromatography. Use the following diagnostic workflow to select the appropriate purification method based on the specific impurities present in your crude mixture.
Caption: Decision matrix for isolating pure boronic acid based on impurity profiles.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Acid-Base Extraction (Primary Method)
Causality: Boronic acids are Lewis acids. When treated with aqueous sodium hydroxide, the hydroxide ion attacks the empty p-orbital of the boron atom, converting the neutral, organic-soluble trigonal planar molecule into a highly water-soluble tetrahedral boronate anion[7][9]. Non-acidic impurities (like cross-coupling byproducts or unreacted halides) remain in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude (3-Bromo-2-chloro-5-fluorophenyl)boronic acid in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether)[7].
-
Basification: Add 1M NaOH (aq) to the organic mixture and stir vigorously for 15 minutes.
-
Validation Checkpoint: The aqueous layer must reach a pH > 10. The desired compound is now in the aqueous layer. If solid particulates remain suspended, they are likely insoluble polymeric impurities and should be filtered out[9].
-
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains the non-acidic impurities).
-
Organic Wash: Wash the aqueous layer with a fresh portion of Ethyl Acetate to ensure complete removal of trace organic impurities[9].
-
Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 1–2[7][9].
-
Validation Checkpoint: The solution will turn cloudy as the tetrahedral boronate reverts to the neutral trigonal planar boronic acid and precipitates.
-
-
Isolation: Extract the acidified aqueous layer with fresh Ethyl Acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 45 °C to prevent protodeboronation[3][8].
SOP 2: Diethanolamine Derivatization (For Stubborn Impurities)
Causality: When acid-base extraction fails due to the presence of other acidic impurities, derivatization is required. Diethanolamine reacts with the boronic acid to form a dative B-N bond, creating a highly polar, stable, and crystalline tetrahedral complex. This complex crashes out of non-polar solvents, leaving impurities in solution[3][4][10].
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude boronic acid in a minimum volume of Ethyl Acetate. Add 1.05 equivalents of diethanolamine[3][10].
-
Crystallization: Stir at room temperature for 2 hours.
-
Validation Checkpoint: A white crystalline solid should precipitate. If it oils out, add cold Diethyl Ether dropwise until crystallization is induced.
-
-
Filtration: Filter the solid and wash with cold Diethyl Ether to remove organic impurities.
-
Hydrolysis (Regeneration): Suspend the purified adduct in a biphasic mixture of Ethyl Acetate and saturated aqueous boric acid (or 1M HCl)[3]. Stir vigorously until the solid completely dissolves. The boric acid acts as a sink for the diethanolamine.
-
Final Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate carefully (<45 °C)[3].
Part 4: Troubleshooting & FAQs
Q1: I attempted to purify my compound using normal-phase silica gel chromatography, but the compound streaked across all fractions and the yield was terrible. Why did this happen? A: This is a classic failure mode for free boronic acids. The empty p-orbital on the boron atom acts as a Lewis acid and interacts strongly with the lone pairs of the oxygen atoms in the silanol (-Si-OH) groups on the silica gel[3][4]. This causes irreversible adsorption and severe streaking[3][8]. If chromatography is absolutely unavoidable, you must either use boric acid-impregnated silica gel (which pacifies the silanol sites) or convert the boronic acid into a stable pinacol ester prior to the column[5][11].
Q2: My ¹H NMR spectrum shows multiple overlapping peaks in the aromatic region and a very broad -OH signal. Is my (3-Bromo-2-chloro-5-fluorophenyl)boronic acid degrading? A: Not necessarily. Boronic acids naturally exist in a dynamic equilibrium with their dehydrated cyclic trimers, known as boroxines[4][5]. Because the sample contains a mixture of the monomer and the trimer, the NMR spectrum will look messy and impure. Fix: Add 1–2 drops of D₂O to your NMR tube and shake it. The excess water will fully hydrolyze the boroxine anhydrides back into the monomeric boronic acid, instantly cleaning up the aromatic region of your spectrum[5].
Q3: My overall yield is dropping significantly during the solvent evaporation step. What is causing this mass loss? A: You are likely experiencing protodeboronation[3][9]. The tri-halogenated ring (Br, Cl, F) makes the ipso-carbon highly electrophilic. When exposed to elevated temperatures (especially in the presence of trace moisture or acid/base), the C-B bond cleaves, replacing the boronic acid group with a proton[9]. To prevent this, never let your rotary evaporator water bath exceed 45 °C[3][8]. If water removal is necessary, consider lyophilization (freeze-drying) instead of thermal evaporation[3][8].
Part 5: References
-
"Challenging purification of organoboronic acids - Chemistry Stack Exchange", stackexchange.com,[Link]
-
"A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate", researchgate.net,[Link]
-
"HELP: Purifying boronic acids sucks : r/chemistry - Reddit", reddit.com,[Link]
-
"HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit", reddit.com,[Link]
-
"CA3093130A1 - Pd-1/pd-l1 inhibitors - Google Patents", google.com,
-
"WO2019204609A1 - Pd-1/pd-l1 inhibitors - Google Patents", google.com,
-
"Purification of boronic acids? : r/chemistry - Reddit", reddit.com,[Link]
-
"WO2005019229A1 - Process for purification of boronic acid and its derivatives", google.com,
-
"1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH", wiley-vch.de,[Link]
Sources
- 1. CA3093130A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 2. WO2019204609A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. reddit.com [reddit.com]
- 6. 2379538-57-3 | (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | Boroncore [boroncore.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
How to prevent protodeboronation of arylboronic acids during coupling reactions
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids
-
Ticket ID: #PDB-001
-
Subject: Troubleshooting & Prevention of Protodeboronation in Suzuki-Miyaura Coupling
-
Assigned Specialist: Senior Application Scientist
-
Status: Open
Executive Summary
Protodeboronation (the cleavage of the C–B bond and replacement with C–H) is the primary failure mode in the coupling of electron-deficient, polyfluorinated, and 2-heteroaryl boronic acids.[1][2] This guide synthesizes mechanistic insights with practical, field-proven protocols to mitigate this side reaction. The core strategy relies on kinetic control : ensuring the rate of transmetalation (
Module 1: Mechanistic Diagnostics (FAQ)
Q: Why is my boronic acid decomposing before coupling occurs? A: You are likely operating in a pH or temperature regime that favors the formation of reactive intermediates prone to protonolysis.[3] There are three distinct pathways depending on your substrate:
-
General Base-Catalysis (Pathway A): For most arylboronic acids, the boronate anion (
) is the reactive species. High pH increases its concentration, accelerating protonation at the ipso-carbon. -
Zwitterionic Fragmentation (Pathway B): Specific to 2-pyridyl and related heteroaryls. Under neutral pH, the nitrogen atom coordinates intramolecularly to boron, forming a zwitterion that undergoes rapid C–B bond cleavage.[4]
-
Aryl Anion Formation (Pathway C): For polyfluorophenyl acids, the C–B bond is weakened enough that heterolysis occurs, generating a transient aryl anion which is instantly protonated by solvent.
Q: Will adding more base help?
A: Generally, no . For Pathway A and C, increasing base concentration (
Q: Does the metal catalyst play a role? A: Yes. Some metal additives (like Cu(I) or Ag(I)) used to accelerate coupling can inadvertently catalyze protodeboronation if transmetalation is slow.
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways leading to protodeboronation. Identifying your substrate's pathway is critical for selecting the correct remedy.
Caption: Mechanistic divergence of protodeboronation. Pathway B (Red) represents the rapid decomposition of 2-pyridyl substrates at neutral pH.
Module 3: Substrate-Specific Troubleshooting
Scenario A: The "2-Pyridyl Problem"
-
Symptoms: Rapid disappearance of boronic acid; formation of pyridine; low yield even with active catalysts.
-
Root Cause: Formation of the unstable zwitterion at neutral/mildly basic pH.
-
Solution: The "Slow-Release" Strategy. Use MIDA (N-methyliminodiacetic acid) boronates.[4][5][6] These are air-stable and do not hydrolyze under anhydrous conditions. By using a biphasic system with a weak base, the active boronic acid is released slowly, keeping its steady-state concentration low enough to be consumed by the catalyst before it decomposes.
Scenario B: Polyfluorinated Aryls (e.g., Pentafluorophenyl)
-
Symptoms: Decomposition increases with base strength; "darkening" of reaction mixture.
-
Root Cause: Base-mediated C–B heterolysis (Pathway C).
-
Solution: Anhydrous Coupling. Eliminate water to prevent protonation. Use anhydrous bases like
or potassium trimethylsilanolate (TMSOK) in non-protic solvents.
Module 4: Optimized Experimental Protocols
Protocol 1: "Slow-Release" Coupling with MIDA Boronates
Best for: 2-Pyridyl, Vinyl, and Cyclopropyl substrates.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
MIDA Boronate (1.2 – 1.5 equiv)[3]
-
Base:
(3.0 – 5.0 equiv) -
Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)
-
Solvent: Dioxane:Water (5:1 or 10:1 ratio)
Step-by-Step:
-
Preparation: Charge a vial with the aryl halide, MIDA boronate, Pd source, ligand, and finely ground
. -
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add the Dioxane/Water mixture (degassed).
-
Note: The water is essential here to hydrolyze the MIDA ester, but the ratio is critical to control the rate.
-
-
Reaction: Heat to 60–80 °C.
-
Workup: Dilute with EtOAc, wash with water, dry over
, and concentrate.
Protocol 2: Anhydrous Coupling for Labile Boronic Acids
Best for: Polyfluorophenyl and electron-deficient arylboronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Base: Anhydrous finely ground
or TMSOK (2.0 equiv) -
Catalyst: Pd_2(dba)_3 (1-2 mol%) + XPhos (2-4 mol%)
-
Solvent: Anhydrous THF or Dioxane (stored over molecular sieves)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Reagent Loading: Add solid reagents (Halide, Boron species, Base, Catalyst) in a glovebox or under a strong counter-flow of Argon.
-
Critical: The base must be anhydrous. Commercial
is often hydrated; dry it at 150 °C under vacuum for 24h if unsure.
-
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Heat to 80–100 °C.
-
Why this works: In the absence of water, the hydrolytic pathway to the boronate anion is suppressed, and the proton source (
) is removed.
-
Module 5: Data & Selection Guide
Table 1: Base Selection Matrix
| Base | pKa (conj.[9] acid) | Risk of Deboronation | Recommended Use Case |
| NaOH / KOH | 15.7 | High | Stable, simple arylboronic acids only. |
| K₂CO₃ / Na₂CO₃ | 10.3 | Moderate | General purpose; standard Suzuki coupling. |
| K₃PO₃ | 12.3 | Low/Moderate | The "Gold Standard" for sensitive substrates. |
| CsF | 3.2 (HF) | Very Low | Excellent for silyl-protected or extremely labile groups. |
| TMSOK | ~13 | Low (Anhydrous) | Anhydrous conditions; acts as a soluble base. |
Table 2: Boron Reagent Stability vs. Reactivity
| Reagent Class | Stability (Air/Moisture) | Transmetalation Rate | Protodeboronation Risk |
| Boronic Acid | Low | Fast | High |
| Pinacol Ester | High | Slow | Moderate |
| MIDA Boronate | Very High | Zero (must hydrolyze) | Very Low (Slow Release) |
| Trifluoroborate | High | Slow (requires hydrolysis) | Low |
References
-
Cox, P. A., et al. (2017).[9] Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [9]
-
Knapp, D. M., et al. (2009).[10] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[11][12][13] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Dick, G. R., et al. (2016). General method for the Suzuki-Miyaura cross-coupling of polyfluorinated aryl boronates. Chemical Science, 7(3), 1833-1839.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki reactions with (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
Topic: Troubleshooting Low Yields in Suzuki Reactions with (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura reactions involving the sterically hindered and electron-deficient (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies and practical solutions based on established chemical principles and field experience.
Understanding the Challenge: The Reactivity of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
The unique structure of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid presents specific hurdles in Suzuki-Miyaura cross-coupling that can lead to low yields. A successful troubleshooting strategy begins with understanding the causality behind these challenges.
-
Steric Hindrance: The presence of a chlorine atom at the ortho-position to the boronic acid group creates significant steric bulk. This bulk can impede the approach of the organoboron species to the palladium center, slowing down the crucial transmetalation step in the catalytic cycle.[1][2][3]
-
Electronic Effects: The cumulative electron-withdrawing effects of the three halogen substituents (Br, Cl, F) render the phenyl ring electron-deficient. This electronic property decreases the nucleophilicity of the organic group being transferred, which can also lead to a sluggish transmetalation rate.[1][4]
-
Substrate Instability and Side Reactions: Electron-deficient boronic acids are particularly susceptible to an undesired side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[5][6][7]
This guide will address these core issues through a series of targeted troubleshooting questions and detailed protocols.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I fix it?
Low conversion is often a sign that the catalytic system is not active enough to overcome the inherent challenges of this substrate. The issue typically lies within the catalyst/ligand system, the base, or the reaction temperature.
Potential Cause A: Ineffective Catalyst/Ligand Combination
For sterically hindered and electron-deficient substrates, the choice of ligand is critical. The ligand must stabilize the active Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][9]
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this type of transformation. You require bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, which are designed to promote the coupling of challenging substrates.[8][9] These ligands stabilize the monoligated L-Pd(0) species, which is highly active in the oxidative addition step.[9]
Solution: Screen Advanced Ligand Systems
| Catalyst/Ligand System | Key Characteristics | Recommended For |
| Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich biaryl phosphines. | Excellent for sterically demanding and electron-poor substrates. Promotes fast reductive elimination.[8] |
| Pd(OAc)₂ with RuPhos | Another highly active Buchwald-type ligand. | Often effective when other biaryl phosphines fail. |
| Pd(dppf)Cl₂ | A robust and common precatalyst. | Good starting point, but may be less effective for this specific substrate than Buchwald systems.[10] |
Protocol: See Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling.
Potential Cause B: Suboptimal Base Selection
The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[11][12][13][14][15] For an electron-deficient boronic acid, this activation is paramount.
-
Expert Insight: A weak base may not be sufficient to generate the boronate species at a concentration high enough to drive the reaction forward. Stronger inorganic bases are generally required.
Solution: Employ a Stronger Base
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices.[16] They are strong enough to facilitate boronate formation without causing significant degradation of sensitive functional groups.
-
Aqueous Conditions: The presence of water is often beneficial, as it can help solubilize the inorganic base and facilitate the formation of the active [ArB(OH)₃]⁻ species.[11][12] A solvent system like 1,4-Dioxane/Water or Toluene/Water is a good starting point.[17]
Potential Cause C: Insufficient Reaction Temperature
Given the high activation energy associated with coupling hindered substrates, higher temperatures are often necessary to achieve a reasonable reaction rate.
Solution: Optimize Reaction Temperature
-
Starting Point: Begin with a reaction temperature of 80-100 °C.[7][8]
-
Troubleshooting: If conversion is still low, consider increasing the temperature to 110 °C, monitoring for any potential decomposition of starting materials or product.[18]
Q2: My reaction is producing significant byproducts, primarily from homocoupling and protodeboronation. How can I minimize these?
The formation of byproducts directly consumes your starting materials and complicates purification. Addressing these side reactions is critical for improving the yield of the desired product.
Side Reaction A: Homocoupling of the Boronic Acid
Homocoupling results in a symmetrical biaryl derived from two molecules of your boronic acid. The primary causes are the presence of oxygen or Pd(II) species in the reaction mixture.[8][17][19]
-
Expert Insight: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[16] Using a Pd(II) precatalyst like Pd(OAc)₂ can also lead to initial homocoupling before the active Pd(0) is generated.[8]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This is the most critical step.[17] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use and to assemble the reaction under an inert atmosphere.[7][17] For highly sensitive reactions, three "freeze-pump-thaw" cycles are recommended.
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can circumvent the issues associated with the in-situ reduction of Pd(II) salts.[8][17]
-
Add a Mild Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[20]
Side Reaction B: Protodeboronation
This is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond.[5] Electron-deficient boronic acids, like the one , are particularly prone to this decomposition pathway, which is often catalyzed by the base required for the main reaction.[6][7]
-
Expert Insight: The stability of the boronic acid is a common reason for low yields and inconsistency between batches.[1][19] If you suspect this is an issue, using a more stable boronic acid derivative is the most robust solution.
Solutions to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[21][22] These derivatives are more stable to the reaction conditions and slowly hydrolyze in situ to release the boronic acid for the coupling reaction, keeping its ambient concentration low and minimizing decomposition.[17][22] MIDA boronates are another excellent option for providing stability.[22][23]
-
Use Anhydrous Conditions (with caution): While water is often beneficial for the base's function, in cases of severe protodeboronation, switching to strictly anhydrous solvents and reagents may help. This often requires careful re-optimization of the base and solvent system.
-
Ensure High Purity: Always use fresh, high-purity boronic acid. Store it in a cool, dark, and dry place to prevent degradation over time.[1]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and ligand system to start with for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid? A: For a challenging substrate like this, we recommend starting with a highly active catalyst system. A combination of Pd₂(dba)₃ (1-2 mol%) as the palladium source and a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos (2-4 mol%) is an excellent starting point.[8][9] These systems are specifically designed to overcome the steric and electronic barriers presented by substrates of this nature.
Q: Which base is most suitable, and how does it work? A: Potassium phosphate (K₃PO₄) , used at 2.0-3.0 equivalents, is often the base of choice.[1][16] The role of the base is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][15] This negatively charged species is much more effective at transferring its aryl group to the palladium center during the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[12][13]
Q: How can I visually represent the troubleshooting process? A: A logical workflow can guide your experimental plan.
Caption: A workflow for troubleshooting low yields.
Key Experimental Protocols
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or sealable reaction vessel, magnetic stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, and the base (finely powdered K₃PO₄).
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[7][8]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe (a common solvent ratio is 4:1 to 5:1 dioxane:water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.[7][12] Reactions are typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Preparation of the Boronic Acid Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is highly recommended.
Reagents & Equipment:
-
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask, reflux condenser, magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask, add the boronic acid, pinacol, and the anhydrous solvent.
-
Water Removal: If using a Dean-Stark trap, fill the sidearm with solvent. Alternatively, add activated molecular sieves to the flask.
-
Reaction: Heat the mixture to reflux. The formation of the ester involves the removal of water. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Workup: Cool the reaction mixture. If molecular sieves were used, filter them off. Concentrate the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by crystallization or column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The challenges with this specific substrate primarily occur during the Transmetalation step.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki reaction. Wikipedia.
- Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
- Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem.
- Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Protodeboron
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions of boronic acids
Technical Support Center: Organoboron Chemistry Division Subject: Identifying & Minimizing Side Reactions of Boronic Acids Ticket ID: #BORON-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your cross-coupling yield is lower than expected, or your LC-MS is showing peaks that don't match your target.[1] Boronic acids are workhorses of modern medicinal chemistry, but they are chemically promiscuous.[1] They don't just couple; they hydrolyze, oxidize, and polymerize.[1]
This guide is not a textbook review. It is a troubleshooting manual designed to help you identify which side reaction is killing your chemistry and how to stop it using self-validating protocols.[1]
Module 1: Protodeboronation (The "Disappearing" Reagent)
The Symptom:
You set up a Suzuki coupling with a heterocyclic boronic acid (e.g., 2-pyridyl, 2-thiazolyl). The starting halide remains, but the boronic acid is gone. You isolate the reduced arene (
The Mechanism (Why it happens): Protodeboronation is the hydrolysis of the C-B bond. It is not random; it is driven by pH and electronics.[1]
-
Base-Catalyzed: Hydroxide attacks the boron to form a boronate "ate" complex. If the aryl ring is electron-poor (e.g., polyfluorophenyl), the C-B bond weakens, and the ring grabs a proton from water.
-
Heteroatom-Facilitated (The 2-Pyridyl Problem): This is the most common failure mode in drug discovery. Nitrogen-containing heterocycles form a zwitterionic intermediate that accelerates C-B bond cleavage at neutral pH.[1][2]
Visualizing the Failure Mode:
Caption: Pathway A shows standard base-catalyzed hydrolysis.[1] Pathway B illustrates the rapid self-destruction of 2-heteroaryl boronic acids via zwitterionic intermediates.
Troubleshooting Protocol:
| Variable | Recommendation | Causality |
| Base Selection | Avoid strong bases (NaOH, KOtBu).[1] Use | Strong bases increase the concentration of the reactive "ate" complex. Anhydrous bases reduce available protons.[1] |
| Water Content | Switch to anhydrous conditions. | Water is the proton source.[1][2] Removing it forces the reaction to rely on the limited protons available. |
| Reagent State | Stop using the free acid. Convert to MIDA Boronate or Trifluoroborate. | "Slow-release" strategies keep the free boronic acid concentration low, minimizing the window for side reactions [1].[3] |
Module 2: Oxidative Degradation (The "Darkening" Reaction)
The Symptom:
Your reaction mixture turns dark brown/black rapidly. LC-MS shows a mass peak of
The Mechanism: Boronic acids are structurally similar to reductants. They react with:
-
Hydrogen Peroxide (
): Often present in ether solvents (THF, Dioxane) that haven't been stabilized or stored properly.[1] -
Molecular Oxygen (
): Aerobic oxidation is slow for aryls but fast for alkyl boronic acids.[1]
The Fix: Degassing Matrix Do not assume your "balloon" method is sufficient.
| Method | Efficiency | When to use |
| Sparging (Bubbling) | Moderate | Routine couplings.[1] Bubble |
| Freeze-Pump-Thaw | High | Electron-rich boronic acids or alkyl-boronates.[1] |
| Sonication under Vacuum | Moderate-High | Rapid degassing of small volumes (<10 mL).[1] |
Module 3: Homocoupling (The Stoichiometry Thief)
The Symptom:
You used 1.2 equivalents of Boronic Acid, but the reaction stalled at 80% conversion. You see a symmetric dimer (
The Mechanism: This is often a "startup" failure.
-
Catalyst Activation: If you use a Pd(II) precatalyst (e.g.,
, ), it must be reduced to Pd(0) to enter the cycle.[1] -
The Sacrifice: If no other reductant is present, the boronic acid sacrifices itself to reduce the Pd(II), forming the homocouple dimer [2].
-
Oxygen Acceleration: Presence of
re-oxidizes Pd(0) to Pd(II), forcing the cycle to repeat and consuming more boronic acid.[1]
Visualizing the Competition:
Caption: The boronic acid is consumed to generate the active Pd(0) species. Oxygen leaks cause a futile cycle that depletes the reagent.
Troubleshooting Protocol:
-
Switch to Pd(0): Use
or Pd(amphos) to eliminate the reduction requirement.[1] -
Sacrificial Reductant: If using Pd(II), add 5-10 mol% of a sacrificial reductant (e.g., alcohols or phosphines often serve this role, but explicit addition helps).[1]
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour. This keeps the concentration low, favoring the cross-coupling over the second-order homocoupling reaction.
Module 4: Stabilization Protocol (The "Molander" Fix)
If your boronic acid is decomposing on the shelf or during the reaction, convert it to a Potassium Organotrifluoroborate . These salts are air-stable, crystalline, and release the active boronic acid slowly during the reaction [3].[4]
Protocol: Conversion to Potassium Organotrifluoroborate
Reagents:
-
Organoboronic acid (
) or Pinacol Ester[1][5] -
Potassium Bifluoride (
) - Caution: Corrosive/Toxic -
Methanol (
) / Water ( )[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of boronic acid in minimal MeOH.
-
Addition: Prepare a saturated solution of
(3.0 equiv - excess is vital) in (approx 4.5M). Add this dropwise to the boronic acid solution.[1] -
Reaction: Stir vigorously at room temperature for 1 hour. You should see a white precipitate form.[1]
-
Concentration: Remove the MeOH under reduced pressure (Rotavap). Do not evaporate to dryness; leave the water.[1]
-
Filtration (Self-Validation): The product is the precipitate. Filter the solid.[1]
-
Wash: Wash with cold acetone or
to remove excess free boronic acid.[1] -
Drying: Dry under high vacuum.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids."[1] J. Am. Chem. Soc.[1]2007 , 129, 6716–6717.[1] [1]
-
Adamo, C.; Amatore, C.; Jutand, A. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[1] J. Am. Chem. Soc.[1]2006 , 128, 6829–6836.[1]
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Acc.[1][6][7] Chem. Res.2007 , 40, 275–286.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Catalyst deactivation problems with heteroatom-containing boronic acids
Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I frequently encounter researchers struggling with Suzuki-Miyaura couplings involving heteroatom-containing boronic acids. These substrates—particularly nitrogen- and sulfur-containing heterocycles—are notorious for stalling reactions, precipitating palladium black, and yielding unreacted starting materials.
This guide abandons generic troubleshooting to focus strictly on the mechanistic causality behind these failures. By understanding the exact pathways of catalyst deactivation and substrate degradation, we can engineer self-validating protocols to overcome them.
Diagnostic Workflow: Identifying Your Failure Mode
Before adjusting equivalents or swapping solvents, you must identify the specific chemical nature of your substrate's failure. The decision tree below outlines the primary divergence points for heteroaryl boronic acid troubleshooting.
Diagnostic decision tree for identifying and resolving heteroaryl boronic acid coupling failures.
Part 1: The Mechanistic "Why" (Theory & Causality)
Q1: Why do nitrogen- or sulfur-containing boronic acids deactivate my palladium catalyst?
A: The failure is rooted in competitive coordination. Heteroatoms like the nitrogen in pyridine or the sulfur in thiophene act as strong
Q2: What is protodeboronation, and why does my 2-heteroaryl boronic acid disappear before coupling? A: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. While all boronic acids can undergo this, 2-heteroaryl boronic acids (e.g., 2-pyridylboronic acid) are exceptionally vulnerable. They undergo rapid fragmentation via a zwitterionic intermediate facilitated by the adjacent heteroatom. According to comprehensive pH-rate profiling, 2-pyridyl boronic acids can have a half-life of mere seconds at neutral pH and elevated temperatures[1]. This rapid degradation consumes your nucleophile and leaves the Pd(II) intermediate stranded, which subsequently decomposes into catalytically dead palladium black.
Suzuki-Miyaura catalytic cycle highlighting catalyst poisoning and protodeboronation pathways.
Part 2: Strategic Solutions & Workarounds
Q3: How can I prevent a highly Lewis basic substrate from poisoning the catalyst? A: You must introduce a sacrificial Lewis acid to occupy the heteroatom. The addition of trimethyl borate (B(OMe)₃) is a highly effective strategy. B(OMe)₃ acts as a buffer; it reversibly binds to the Lewis basic nitrogen/sulfur atoms on the substrate, masking them and preventing them from coordinating to the palladium catalyst[2]. This allows the transmetalation step to proceed unhindered.
Q4: How do I handle highly unstable 2-heteroaryl boronic acids to outpace protodeboronation? A: You must manipulate the kinetics of the reaction so that transmetalation occurs faster than degradation. This requires two modifications:
-
Precatalyst Selection: Use Buchwald precatalysts (e.g., XPhos Pd G3). Traditional Pd(II) sources require in situ reduction, which is slow and gives the boronic acid time to degrade. G3 precatalysts generate the highly active, monoligated Pd(0) species almost instantaneously at room temperature[3].
-
Slow Release: Use MIDA boronates or trifluoroborate salts. These protected boron species slowly hydrolyze in the presence of mild aqueous base to release the free boronic acid drop-by-drop. The active Pd(0) consumes the boronic acid the moment it is generated, keeping its bulk concentration near zero and preventing protodeboronation.
Part 3: Quantitative Performance Analysis
The following table summarizes the causal impact of implementing these targeted strategies compared to standard conditions.
| Substrate Challenge | Standard Conditions (Yield) | Optimized Strategy | Optimized Yield | Mechanistic Causality |
| Lewis Basic N-Heterocycle (e.g., Pyrimidine) | Pd(PPh₃)₄, K₂CO₃, 100°C (< 20%) | Add 3.0 equiv B(OMe)₃ | 85 - 95% | B(OMe)₃ masks the Lewis basic nitrogen, preventing Pd-chelation. |
| 2-Heteroaryl Boronic Acid (e.g., 2-Pyridyl) | Pd(dppf)Cl₂, Na₂CO₃, 80°C (0%, Pd Black) | XPhos Pd G3 , RT, fast coupling | 80 - 90% | Instant Pd(0) generation outcompetes the zwitterionic fragmentation pathway. |
| Sterically Hindered + Unstable | Pd(OAc)₂, PPh₃, 100°C (< 10%) | MIDA Boronate + Slow aqueous base | 75 - 85% | Slow deprotection ensures the free boronic acid is consumed immediately upon formation. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Coupling with Trimethyl Borate (For Lewis Basic Substrates)
Designed to prevent catalyst poisoning by masking heteroatoms.
-
Preparation: In a nitrogen-filled glovebox, add the heteroaryl halide (1.0 equiv), heteroaryl boronic ester (1.5 equiv), and potassium trimethylsilanolate (TMSOK, 2.0 equiv) to an oven-dried vial equipped with a stir bar.
-
Catalyst Loading: Add a highly active precatalyst, such as XPhos Pd G3 (2-5 mol%).
-
Additive Introduction: Inject anhydrous THF to achieve a 0.2 M concentration. Immediately inject trimethyl borate (B(OMe)₃, 3.0 equiv).
-
Validation Checkpoint: The reaction mixture should remain a homogeneous, light yellow/orange solution. If the solution rapidly turns black within the first 10 minutes, oxygen contamination has occurred, leading to premature Pd(0) oxidation.
-
Execution: Seal the vial, remove it from the glovebox, and stir at 60 °C for 3–6 hours.
-
Quench: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues before concentration.
Protocol B: Room-Temperature Fast Coupling (For Protodeboronation-Prone Substrates)
Designed to outcompete degradation using rapid Pd(0) generation.
-
Solvent Degassing: Sparge a mixture of THF and 0.5 M aqueous K₃PO₄ (4:1 ratio) with argon for 30 minutes. Strict deoxygenation is critical to prevent homocoupling.
-
Reagent Assembly: To a Schlenk flask under argon, add the aryl halide (1.0 equiv) and the unstable 2-heteroaryl boronic acid (1.5 equiv).
-
Precatalyst Activation: Add XPhos Pd G3 (1-2 mol%).
-
Initiation: Inject the degassed THF/K₃PO₄ solvent mixture at room temperature (20–25 °C).
-
Validation Checkpoint: Upon solvent addition, the weak base will cleave the G3 precatalyst. You should observe a rapid color shift to a deep red/brown, confirming the successful generation of the active monoligated Pd(0) species.
-
Execution: Stir vigorously at room temperature for 30 minutes. Do not heat; elevated temperatures will exponentially accelerate the protodeboronation of any unreacted boronic acid.
-
Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. URL:[Link][1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link][3]
-
Kassel, V. M., Hanneman, C. M., Delaney, C. P., & Denmark, S. E. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845-13853. URL:[Link][2]
Sources
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid vs other reagents for biaryl synthesis
The synthesis of highly functionalized biaryl and teraryl scaffolds is a cornerstone of modern drug discovery. When constructing sterically demanding and electronically complex active pharmaceutical ingredients (APIs)—such as PD-1/PD-L1 inhibitors—the choice of the boron coupling partner in the Suzuki-Miyaura reaction dictates the overall efficiency of the synthetic route 1.
This guide provides an in-depth comparative analysis of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid against conventional biaryl synthesis reagents. By examining the causality behind chemoselective cross-coupling, we will demonstrate how polyhalogenated boronic acids act as powerful "linchpin" reagents for iterative synthesis.
Mechanistic Overview: The Power of Polyhalogenated Boronic Acids
In a standard Suzuki-Miyaura cross-coupling, a boronic acid undergoes transmetalation with an arylpalladium(II) halide intermediate to form a C(sp2)-C(sp2) bond. Conventional reagents, such as simple phenylboronic acid, act as terminating building blocks; once coupled, the aromatic ring offers no further handles for functionalization without additional, often harsh, C-H activation or halogenation steps.
Conversely, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a polyfunctional hub. It possesses a built-in chemoselective hierarchy that allows for predictable, step-wise iterative cross-coupling [[2]]():
-
B(OH)₂ (Transmetalation): Reacts first under mild basic conditions.
-
C-Br (Oxidative Addition): Reacts second due to its lower bond dissociation energy compared to C-Cl.
-
C-Cl (Oxidative Addition): Reacts third, typically requiring elevated temperatures or specialized electron-rich phosphine ligands 3.
-
C-F (SNAr / Bioisostere): Serves either as a metabolic stability enhancer or as an electrophilic site for Nucleophilic Aromatic Substitution.
Expert Insight: The causality behind utilizing such a complex reagent lies in step-economy. By embedding three distinct, orthogonal handles (Br, Cl, F) into the initial coupling partner, chemists bypass lengthy protection/deprotection sequences.
Figure 1: Iterative cross-coupling workflow leveraging the chemoselectivity of polyhalogenated boronic acids.
Quantitative Comparative Analysis
To objectively evaluate (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, we must benchmark it against other common boron reagents used in biaryl synthesis.
| Reagent | Primary Coupling Site | Secondary Handles | Step-Economy for Poly-substitution | Functional Group Tolerance | Ideal Synthetic Use Case |
| (3-Bromo-2-chloro-5-fluorophenyl)boronic acid | B(OH)₂ | C-Br, C-Cl, C-F | Excellent (4 distinct sites) | Moderate (Requires precise tuning of Pd catalyst) | Iterative synthesis of complex teraryls and APIs |
| Phenylboronic Acid | B(OH)₂ | None | Poor (Terminating) | High | Simple, single-step biaryl termination |
| 4-Bromophenylboronic Acid | B(OH)₂ | C-Br | Good (2 distinct sites) | High | Linear teraryl synthesis |
| Potassium Phenyltrifluoroborate | BF₃K | None | Poor (Requires hydrolysis) | Very High (Stable to oxidation/purification) | Reactions requiring slow release of boronic acid |
| Phenyl MIDA Boronate | B(MIDA) | None | Poor (Requires deprotection) | Very High (Stable to anhydrous cross-coupling) | Complex syntheses requiring boron protection |
Self-Validating Experimental Methodologies
The following protocols demonstrate the self-validating nature of chemoselective cross-coupling. By carefully selecting the catalyst and electrophile, we can force the reaction to occur exclusively at the B(OH)₂ site without prematurely triggering the C-Br or C-Cl bonds 1.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Stage 1)
Objective: Synthesize a highly functionalized biaryl intermediate by selectively reacting the B(OH)₂ group of (3-bromo-2-chloro-5-fluorophenyl)boronic acid with an activated aryl chloride (6-Chloro-2-methoxynicotinaldehyde).
Causality & Expert Insight: Why does the Pd catalyst insert into the C-Cl of the aldehyde rather than the C-Br of the boronic acid? Normally, C-Br oxidative addition is faster than C-Cl. However, the C-Cl bond in the nicotinaldehyde is highly activated by the electron-withdrawing nitrogen in the pyridine ring and the ortho-aldehyde group, drastically lowering the activation energy for Pd(0) insertion. Furthermore, Pd(PPh₃)₄ is a relatively mild catalyst that struggles to insert into unactivated C-Br bonds at moderate temperatures, ensuring perfect chemoselectivity 2.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-2-methoxynicotinaldehyde (36 mg, 0.21 mmol) and (3-bromo-2-chloro-5-fluorophenyl)boronic acid (46 mg, 0.18 mmol).
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (14 mg, 0.012 mmol) and K₂CO₃ (50 mg, 0.36 mmol). Note: Weigh the Pd(PPh₃)₄ in a glovebox or under a steady stream of argon to prevent oxidation of the active Pd(0) species.
-
Solvent Introduction: Add degassed 1,4-dioxane (3.0 mL) and deionized water (0.5 mL). Causality: Degassing prevents homocoupling of the boronic acid. The water is essential to dissolve the K₂CO₃ and generate the reactive boronate "ate" complex[Ar-B(OH)₃]⁻ required for transmetalation.
-
Reaction: Seal the flask and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the intact polyhalogenated biaryl product.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting transmetalation with the boronic acid.
Protocol 2: Iterative Cross-Coupling (Stage 2)
Once the biaryl is isolated, the unreacted C-Br bond becomes the primary site of reactivity. By switching to a more robust catalyst system (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos), the C-Br bond can undergo a second Suzuki-Miyaura coupling or a Buchwald-Hartwig amination at 90–100 °C, leaving the C-Cl and C-F bonds untouched for a potential third stage of functionalization.
References
- Title: WO2019204609A1 - Pd-1/pd-l1 inhibitors Source: Google Patents URL
- Title: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ResearchGate URL
- Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Publications URL
Sources
A Researcher's Guide to Navigating Aryl Halide Reactivity in Suzuki-Miyaura Coupling
By Dr. Alistair Sterling, Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At its heart lies the palladium-catalyzed reaction between an organoboron species and an organic halide. However, not all organic halides are created equal. For researchers in medicinal chemistry and materials science, understanding the nuances of aryl halide reactivity is paramount to achieving high-yielding, reproducible results. This guide provides a deep dive into the comparative reactivity of aryl halides, grounded in mechanistic principles and supported by experimental insights, to empower you to optimize your Suzuki-Miyaura couplings.
The Fundamental Principle: Oxidative Addition and Bond Dissociation Energy
The reactivity of aryl halides (Ar-X) in the Suzuki-Miyaura coupling is primarily dictated by the rate-determining step for many catalytic cycles: the oxidative addition of the Ar-X to the Pd(0) complex. During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) species. The ease of this cleavage is inversely related to the C-X bond dissociation energy (BDE).
A stronger bond requires more energy to break, resulting in a slower oxidative addition and, consequently, a less reactive substrate. The established reactivity trend for aryl halides directly reflects their C-X BDEs:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
| Aryl Halide (Ar-X) | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity |
| Aryl Iodide (Ar-I) | ~65 | Very High |
| Aryl Bromide (Ar-Br) | ~81 | High |
| Aryl Chloride (Ar-Cl) | ~96 | Moderate to Low |
| Aryl Fluoride (Ar-F) | ~123 | Very Low (Inert) |
This trend is a foundational concept in cross-coupling chemistry. Aryl iodides, with the weakest C-I bond, are highly reactive and often undergo coupling under mild conditions. Aryl bromides are also excellent substrates, representing a good balance of reactivity and stability. Aryl chlorides, with their significantly stronger C-Cl bond, have historically been challenging substrates. Aryl fluorides are generally considered inert under standard Suzuki-Miyaura conditions due to the immense strength of the C-F bond.
The Catalytic Cycle: A Deeper Look
To fully appreciate the role of the aryl halide, let's visualize the catalytic cycle. The oxidative addition step is the gateway to the entire process.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The energy barrier for the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the primary determinant of the overall reaction rate.
Beyond the Halide: Electronic and Steric Effects
While the identity of the halogen is the dominant factor, the electronic and steric properties of the substituents on the aryl ring also play a crucial role.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl halide, such as nitro (-NO2) or cyano (-CN), can increase the rate of oxidative addition. These groups make the carbon atom of the C-X bond more electrophilic and stabilize the forming Ar-Pd bond. Conversely, electron-donating groups (EDGs), like methoxy (-OCH3) or alkyl groups, can decrease the reaction rate.
-
Steric Hindrance: Steric bulk near the C-X bond, particularly in the ortho position, can significantly hinder the approach of the bulky Pd(0) catalyst, thereby slowing down or even inhibiting the oxidative addition step. This is a critical consideration when designing complex molecular architectures.
The Rise of Aryl Chlorides: A Paradigm Shift in Catalyst Design
For decades, the use of aryl chlorides in Suzuki-Miyaura coupling was limited due to their low reactivity. However, their lower cost and wider commercial availability compared to bromides and iodides presented a significant incentive for catalyst development. The breakthrough came with the advent of highly active palladium catalysts supported by sterically hindered and electron-rich phosphine ligands.
These advanced ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) and Fu's phosphine-based ligands (e.g., P(t-Bu)3), play a dual role:
-
Electron Donation: The electron-rich nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition of the less reactive C-Cl bond.
-
Steric Bulk: The steric hindrance of the ligands facilitates the final reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers.
The development of these sophisticated catalysts has rendered many aryl chlorides as viable, and even preferable, starting materials in large-scale synthesis.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical implications of aryl halide reactivity, we present a general protocol for the coupling of 4-methoxyphenylboronic acid with a series of 4-halotoluenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
4-Iodotoluene
-
4-Bromotoluene
-
4-Chlorotoluene
-
4-Methoxyphenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried round-bottom flask under an inert atmosphere, dissolve Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) in toluene (5 mL). Stir for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a 2M aqueous solution of K2CO3 (2.0 mL).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for the specified time (see table below). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous MgSO4.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Comparative Results (Illustrative):
| Aryl Halide | Reaction Time (h) | Typical Yield (%) |
| 4-Iodotoluene | 1-2 | >95 |
| 4-Bromotoluene | 2-4 | >90 |
| 4-Chlorotoluene | 12-24 | <20 (with PPh3) |
This experiment clearly demonstrates the reactivity trend. While the iodide and bromide proceed to high conversion in a short time, the chloride is significantly less reactive under these "classical" conditions. To effectively couple the 4-chlorotoluene, a more advanced catalyst system, such as one employing a biarylphosphine ligand, would be required.
Workflow for Aryl Halide Reactivity Comparison
Figure 2. General experimental workflow for comparing aryl halide reactivity.
Conclusion: Making an Informed Choice
The choice of aryl halide in a Suzuki-Miyaura coupling is a critical decision that impacts reaction conditions, catalyst selection, and overall efficiency.
-
Aryl Iodides and Bromides: Remain the go-to substrates for rapid and high-yielding couplings, especially in discovery chemistry where speed is essential. Their high reactivity allows for the use of a wide range of palladium catalysts and mild reaction conditions.
-
Aryl Chlorides: Represent the ideal choice for large-scale and process chemistry applications due to their lower cost. However, they necessitate the use of more sophisticated and often more expensive catalyst systems. The initial investment in catalyst development can lead to significant long-term cost savings.
-
Aryl Fluorides: Are generally not viable partners for Suzuki-Miyaura coupling and are often utilized as "blocking" positions on a molecule where C-C bond formation is not desired.
By understanding the fundamental principles of bond dissociation energy and the mechanism of oxidative addition, and by staying abreast of the latest advancements in catalyst technology, researchers can harness the full potential of the Suzuki-Miyaura coupling, transforming simple starting materials into complex, high-value molecules.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]
A Senior Application Scientist's Guide to Screening Palladium Catalysts and Ligands for Optimal Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The efficacy of these transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and others—is critically dependent on the synergistic relationship between the palladium precursor and its coordinating ligand. The selection of the optimal catalyst-ligand combination is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of palladium catalysts and ligands, supported by experimental data and detailed protocols to empower researchers in their quest for catalytic excellence.
The "Why": Understanding the Catalyst System
The catalytic cycle of a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps by modulating the electronic and steric properties of the palladium center.
-
Electron-rich ligands increase the electron density on the palladium, which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[1]
-
Bulky ligands promote the formation of monoligated palladium species, which are often the most catalytically active, and can accelerate the final reductive elimination step to release the desired product.[1]
The choice of the palladium precursor is also a critical consideration. While Pd(0) sources like Pd₂(dba)₃ can directly enter the catalytic cycle, Pd(II) precursors such as Pd(OAc)₂ require an initial reduction step. The efficiency of this in-situ reduction can be influenced by the ligand, base, and solvent, adding another layer of complexity to reaction optimization.[2] The use of well-defined "precatalysts," which are stable Pd(II) complexes that readily generate the active Pd(0) species, has become a popular strategy to ensure reproducibility and high catalytic activity.[3]
High-Throughput Screening: A Systematic Approach to Optimization
Given the vast number of commercially available palladium precursors and ligands, a systematic screening approach is essential for identifying the optimal catalyst system for a specific transformation. High-throughput experimentation (HTE) allows for the rapid and parallel evaluation of multiple reaction conditions, significantly accelerating the optimization process.[4][5]
Below is a generalized workflow for a high-throughput screening experiment to identify the best palladium catalyst and ligand for a given cross-coupling reaction.
Experimental Workflow for Catalyst and Ligand Screening
Caption: A generalized workflow for high-throughput screening of palladium catalysts and ligands.
Detailed Protocol for High-Throughput Screening
This protocol is a general guideline and should be adapted based on the specific reaction and available laboratory equipment.
1. Preparation of Stock Solutions:
-
Prepare stock solutions of the aryl halide, coupling partner (e.g., boronic acid), and an internal standard in a suitable degassed solvent. The internal standard is crucial for accurate quantification of product formation.
-
Prepare a stock solution of the base in the chosen reaction solvent.
2. Arraying of Catalysts and Ligands:
-
In a 96-well plate, dispense the desired palladium precursors and ligands. This can be done manually or using automated liquid handling systems. Commercially available screening kits often come with pre-weighed catalysts and ligands in a 96-well format.[6]
3. Reaction Setup (under inert atmosphere):
-
In a glovebox or using a multi-well reaction block under an inert gas flow, add the stock solutions of the aryl halide, coupling partner, and internal standard to each well containing the catalyst and ligand.
-
Add the base solution to each well to initiate the reaction.
-
Seal the 96-well plate securely with a cap mat or a heat-sealable film.
4. Reaction Execution:
-
Place the sealed reaction plate on a heating block with magnetic stirring capabilities.
-
Heat the reaction to the desired temperature for a specified time.
5. Work-up and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench the reactions by adding a suitable quenching solution to each well.
-
Dilute the reaction mixtures and prepare them for analysis by LC-MS or GC-MS to determine the yield of the desired product.
Comparative Performance Data
The following tables provide a comparative overview of the performance of different palladium catalysts and ligands in two of the most common cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data is compiled from various sources and is intended to serve as a guide for initial catalyst and ligand selection.
Suzuki-Miyaura Coupling: Aryl Chloride Substrates
The coupling of aryl chlorides is a challenging transformation due to the strength of the C-Cl bond. The choice of a bulky and electron-rich ligand is often critical for success.
| Catalyst System (Precursor + Ligand) | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | |
| Pd(OAc)₂ + XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95 | |
| RuPhos Pd G4 | 2-chlorothiophene | 3-furan boronic acid | K₃PO₄ | Toluene/H₂O | 100 | - | 87 | [7] |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [8] |
| XPhos Pd G2 | 2,3-Dianisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [9] |
Buchwald-Hartwig Amination: Coupling of an Aryl Chloride with a Primary Amine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of different ligands can vary significantly depending on the nature of the amine and the aryl halide.
| Catalyst System (Precursor + Ligand) | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(cinnamyl)Cl]₂ + NIXANTPHOS | 4-chloro-N,N-dimethylaniline | Aniline | NaOtBu | Toluene | 100 | 1 | 98 | [10] |
| [Pd(cinnamyl)Cl]₂ + Xantphos | 4-chloro-N,N-dimethylaniline | Aniline | NaOtBu | Toluene | 100 | 16 | 61 | [10] |
| [Pd(cinnamyl)Cl]₂ + XPhos | 4-chloro-N,N-dimethylaniline | Aniline | NaOtBu | Toluene | 100 | 16 | 32 | [10] |
| [Pd(cinnamyl)Cl]₂ + RuPhos | 4-chloro-N,N-dimethylaniline | Aniline | NaOtBu | Toluene | 100 | 16 | 21 | [10] |
| [Pd(Amphos)(cinnamyl)Cl] | Chlorobenzene | Morpholine | NaOtBu | Toluene | 100 | 3 | 99 | [3] |
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.
Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.
Conclusion
The rational screening of palladium catalysts and ligands is a critical step in the development of robust and efficient cross-coupling reactions. By employing a systematic high-throughput screening approach and leveraging the wealth of available performance data, researchers can significantly accelerate the identification of optimal reaction conditions. A thorough understanding of the underlying catalytic principles, combined with a methodical experimental strategy, will undoubtedly pave the way for new discoveries and innovations in chemical synthesis.
References
- Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- Sigma-Aldrich.
- Newman, S. G., et al. (2021).
- Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline.
- BenchChem. (2025). N-Xantphos vs.
- Purdue University. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Superprof. How to Make Dot and Cross Diagrams.
- Purdue e-Pubs. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- BenchChem. (2025). A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions.
- Barrios-Landeros, F., & Carrow, B. P. (2019).
- YouTube. (2018). Drawing Dot and Cross Diagrams.
- The University of Texas at Austin. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Marion, N., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432-4436.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- den Heeten, R., et al. (2008). Parallel synthesis and screening of polymer-supported phosphorus-stereogenic aminophosphane-phosphite and -phosphinite ligands.
- ResearchGate. (2017).
- YouTube. (2009). Chemistry Tutorial 6.02d: Molecular Dot Diagrams.
- YouTube. (2020). How to draw dot and cross diagrams for covalent bonding.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Sigma-Aldrich. Buchwald Ligands.
- The Sarpong Group.
- Hameed, A., et al. (2025). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.
- Vantourout, J. C., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(44), 20435–20446.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484–16485.
- Altenhoff, G., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Fors, B. P., & Buchwald, S. L. (2009).
- Douglas, J. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2305.
- Kelly, C. B., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Green, S. A., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository.
- Zhao, S., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Organic Syntheses Procedure. palladium.
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- Hong, X., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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- Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
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Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of Complex Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds is a foundational pillar, particularly in the assembly of complex aromatic and heteroaromatic structures that form the core of many pharmaceuticals, functional materials, and agrochemicals. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings, both leveraging palladium catalysis, have emerged as two of the most robust and versatile methods.[1] This guide provides an in-depth, objective comparison of these two powerhouse reactions, offering experimental insights and practical guidance to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Stille vs. Suzuki
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., R-Sn(Alkyl)₃) | Organoborane (e.g., R-B(OH)₂, R-B(OR)₂) |
| Toxicity of Reagents | High (Organotin compounds are toxic)[2] | Low (Organoboron compounds are generally less toxic)[3] |
| Reagent Stability | Generally stable to air and moisture[2] | Boronic acids can be prone to decomposition; esters and trifluoroborates offer enhanced stability.[2] |
| Reaction Conditions | Typically neutral, anhydrous conditions. Additives like Cu(I) can accelerate the reaction.[2] | Requires a base (e.g., carbonates, phosphates). Can be performed in aqueous/biphasic systems.[4][5] |
| Functional Group Tolerance | Excellent, particularly for base-sensitive substrates due to neutral conditions.[2][6] | Very good, but can be limited by the required base.[7] |
| Byproducts & Purification | Organotin byproducts can be difficult to remove, a major drawback in pharmaceutical applications.[2] | Boron-containing byproducts are typically water-soluble and easily removed.[2] |
| Substrate Scope | Broad for sp²-sp² couplings (aryl, vinyl, heteroaryl).[8] | Extremely broad, including sp²-sp², sp²-sp³, and some sp³-sp³ couplings.[7] |
The Catalytic Cycles: A Mechanistic Overview
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3]
Stille Coupling: The Neutral Pathway
The Stille reaction's key feature is that it generally proceeds under neutral conditions, which is a significant advantage when working with base-sensitive functional groups.[6][9]
Suzuki Coupling: The Base-Activated Route
A distinguishing feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7]
Representative Experimental Protocols
The following are generalized, step-by-step protocols for Stille and Suzuki couplings. Researchers should note that conditions may require optimization for specific substrates.
Protocol 1: Stille Coupling of an Aryl Bromide with an Organostannane
Materials:
-
Aryl bromide (1.0 eq)
-
Organostannane (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. [10]Filter the mixture through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion and Future Perspectives
Both the Stille and Suzuki couplings are exceptionally powerful tools for the synthesis of complex aromatic compounds. The Stille coupling, with its tolerance for a wide range of functional groups under neutral conditions, remains a valuable method, especially in complex natural product synthesis where base-sensitive moieties are present. [11]However, the inherent toxicity of organotin reagents is a significant barrier to its widespread use in industrial and pharmaceutical settings.
The Suzuki-Miyaura coupling, with its low toxicity, broad substrate scope, and generally milder conditions, has become the workhorse for C-C bond formation in many areas of chemical research and development. [4]The ease of removal of its byproducts makes it particularly attractive for the synthesis of active pharmaceutical ingredients.
For the practicing chemist, the choice between these two methods will ultimately depend on a careful evaluation of the substrate's properties, the desired scale of the reaction, and the importance of environmental and safety considerations. As catalyst technology continues to evolve, the capabilities and applications of both reactions will undoubtedly continue to expand, further empowering the synthesis of the complex molecules that drive innovation in science and medicine.
References
-
Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3136-3139. [Link]
-
MacAthur, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2254–2260. [Link]
-
Lhermitte, F., & Toste, F. D. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8673–8690. [Link]
-
Hayashi, T. (2015). Palladium Catalysts for Cross-Coupling Reaction. Molecules, 20(2), 2053–2056. [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Wipf, P., & Graham, T. H. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 69(20), 6703–6711. [Link]
-
Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17096–17102. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]
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Leadbeater, N. E. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(6), 551-575. [Link]
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Kotha, S., & Lahiri, K. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1045. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1512–1522. [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Chem-Station. (2014). Migita-Kosugi-Stille Cross Coupling Reaction. [Link]
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Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17096–17102. [Link]
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Walther, M., et al. (2025). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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Dunetz, J. R., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6174–6185. [Link]
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NPTEL. (n.d.). 3.7.4 Stille Coupling. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Muzammil, N. N., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 353. [Link]
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Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3059–3072. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173–4176. [Link]
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Bao, Z., & Chan, K. L. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-31). Wiley-VCH. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962. [Link]
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Spectroscopic Characterization of (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid Derivatives: A Comparative Guide
Introduction: The Structural Challenge and Spectroscopic Solution
Substituted arylboronic acids are foundational pillars in modern organic synthesis, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions. The compound (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, with its dense and specific halogenation pattern, offers a unique scaffold for the development of complex pharmaceutical intermediates and advanced materials. However, the very substitutions that make it synthetically valuable also create a distinct and complex spectroscopic fingerprint. Unambiguous characterization is not merely a procedural step; it is a prerequisite for ensuring reaction success, confirming product purity, and meeting stringent regulatory standards.
This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to characterize (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and its common derivatives, such as its pinacol ester. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and provide field-proven protocols to ensure data integrity and reproducibility.
Comprehensive Characterization Workflow
The structural elucidation of a novel arylboronic acid derivative is a multi-faceted process. Each spectroscopic technique provides a unique piece of the puzzle. The following workflow illustrates a logical and efficient approach to achieving full characterization.
Caption: A typical workflow for the synthesis and comprehensive spectroscopic validation of a new boronic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework and confirming the local environment of the boron and fluorine atoms. For arylboronic acids, a suite of NMR experiments is necessary for complete characterization.
Expertise & Experience: The Boroxine Problem
A critical challenge in the NMR analysis of free boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration. This oligomerization can lead to broadened peaks or complex, uninterpretable spectra. The choice of solvent is therefore a deliberate strategy to mitigate this issue. Protic, coordinating solvents like methanol-d4 or polar aprotic solvents like DMSO-d6 disrupt the hydrogen bonding networks and break apart the boroxine trimers, yielding sharp, well-resolved spectra representative of the monomeric species.
Comparative NMR Data
The following tables present the expected NMR data for the parent acid and its pinacol ester derivative. The esterification significantly alters the chemical environment of the boron atom and removes the exchangeable -OH protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality Notes |
| Parent Acid | ~8.3 (broad s) | Singlet | B(OH)₂ | Exchangeable protons, signal disappears on D₂O shake. |
| ~7.75 | Doublet of Doublets (dd) | Ar-H | Proton ortho to Boron, coupled to F and meta H. | |
| ~7.60 | Doublet of Doublets (dd) | Ar-H | Proton ortho to Br, coupled to F and meta H. | |
| Pinacol Ester | ~7.85 | Doublet of Doublets (dd) | Ar-H | Slight downfield shift due to esterification. |
| ~7.70 | Doublet of Doublets (dd) | Ar-H | Slight downfield shift due to esterification. | |
| 1.35 | Singlet | -C(CH₃)₂ | 12 equivalent protons of the two methyl groups on the pinacol ring. |
Table 2: Predicted ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Nucleus | Compound | Chemical Shift (δ) ppm | Expected Characteristics |
| ¹³C NMR | Parent Acid | ~115-155 | Complex pattern of 6 aromatic carbons. C-B bond often shows a broad signal.[1][2] |
| Pinacol Ester | ~115-155 | Aromatic signals similar to parent acid. | |
| ~84.5 | Quaternary carbons of the pinacol ring (-C (CH₃)₂). | ||
| ~25.0 | Methyl carbons of the pinacol ring (-C(CH₃ )₂). | ||
| ¹¹B NMR | Parent Acid | ~28-30 | Broad signal, characteristic of a trigonal planar (sp²) boronic acid.[3][4][5] |
| Pinacol Ester | ~30-33 | Sharper signal, slightly downfield, characteristic of a trigonal planar boronate ester.[3][6] | |
| ¹⁹F NMR | Parent Acid | ~(-105) - (-115) | Singlet or narrow multiplet, referenced to CFCl₃. Sensitive to solvent and electronic environment.[7][8][9] |
| Pinacol Ester | ~(-105) - (-115) | Similar chemical shift to the parent acid. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures the acquisition of clean, monomeric spectra.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the boronic acid or ester derivative for ¹H NMR, or 30-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex briefly to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).
-
For ¹¹B NMR, use a broadband probe. Acquire with a spectral width of ~200 ppm centered at ~30 ppm.[6] Apply a line broadening of 10-50 Hz during processing to improve the signal-to-noise of the typically broad boron signal.[6]
-
For ¹⁹F NMR, use the appropriate frequency range and reference externally or internally if a standard is available.
-
For ¹³C NMR, acquire with proton decoupling using a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Reference the ¹¹B spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).[6]
-
Integrate all signals in the ¹H spectrum to determine relative proton ratios.
-
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the definitive molecular weight of the compound, serving as a primary confirmation of its identity. For boronic acids, the choice of ionization technique is crucial for obtaining meaningful data.
Expertise & Experience: Soft Ionization is Key
Due to their polarity and propensity for thermal degradation and dehydration in the gas phase, "hard" ionization techniques like Electron Ionization (EI) are often unsuitable for free boronic acids.[10] Electrospray Ionization (ESI) is the preferred method.[10] It is a "soft" technique that allows the molecule to be ionized directly from solution with minimal fragmentation, preserving the molecular ion. Operating in the negative ion mode is often advantageous, as it can detect the deprotonated molecule [M-H]⁻ or adducts like [M+HCOO]⁻, which are often stable and easily identifiable.
Caption: Common ionization pathways for boronic acids and their esters in ESI-MS.
Comparative Mass Spectrometry Data
A key diagnostic feature in the mass spectra of organoboron compounds is the natural isotopic distribution of boron: ¹¹B (~80%) and ¹⁰B (~20%).[11] This results in a characteristic M and M-1 pattern for boron-containing ions, with an intensity ratio of approximately 4:1, providing an extra layer of confirmation.
Table 3: Predicted High-Resolution ESI-MS Data
| Compound | Formula | Ionization Mode | Calculated m/z | Observed Ion | Key Features |
| Parent Acid | C₆H₄BBrClFO₂ | Negative | 251.9130 | [M-H]⁻ | Isotope pattern for Br, Cl, and B visible. |
| Pinacol Ester | C₁₂H₁₄BBrClFO₂ | Positive | 335.9917 | [M+H]⁺ | Isotope pattern for Br, Cl, and B visible. More stable and less prone to in-source reactions than the free acid. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[12][13]
-
Create a dilute solution for injection by taking 10 µL of the stock and diluting it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The final concentration should be ~1-10 µg/mL.[12][13]
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
For the parent acid, acquire data in negative ion mode. For the more stable pinacol ester, positive ion mode is generally effective.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and minimize fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M-H]⁻, [M+H]⁺, or another adduct).
-
Verify the high-resolution mass measurement against the calculated exact mass (should be within 5 ppm).
-
Examine the isotopic pattern to confirm the presence of bromine, chlorine, and boron.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. For boronic acids and their derivatives, it is particularly useful for observing the B-O and O-H bonds.
Expertise & Experience: Interpreting the "Fingerprints"
In the parent acid, the O-H stretching region is highly diagnostic. It typically appears as a very broad band due to extensive intermolecular hydrogen bonding.[14] The disappearance of this broad band upon conversion to a pinacol ester is a definitive confirmation of the reaction's success. Furthermore, the B-O stretching vibration provides a direct probe of the boronic acid/ester moiety.
Table 4: Comparative FT-IR Data (ATR or KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Parent Acid | Pinacol Ester | Rationale for Change |
| 3500-3200 (broad) | O-H stretch (H-bonded) | Strong | Absent | Loss of the B(OH)₂ group.[15] |
| ~3080 | C-H stretch (aromatic) | Medium | Medium | Unchanged aromatic C-H bonds. |
| ~2980 | C-H stretch (aliphatic) | Absent | Medium | Presence of methyl groups on the pinacol ring. |
| 1600-1450 | C=C stretch (in-ring) | Medium-Strong | Medium-Strong | Characteristic of the aromatic ring.[16] |
| 1380-1320 | B-O stretch | Strong | Strong | Key diagnostic band for the boronyl group.[14] Position may shift slightly upon esterification. |
| ~1150 | C-F stretch | Strong | Strong | Characteristic C-F bond vibration. |
| ~1050 | C-B stretch | Medium | Medium | Vibration of the carbon-boron bond. |
| < 800 | C-Cl, C-Br stretch | Medium-Strong | Medium-Strong | Halogen-carbon bonds in the fingerprint region. |
Experimental Protocol: Solid-State FT-IR
-
Sample Preparation (ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrum is automatically ratioed against the background.
-
Perform baseline correction if necessary.
-
Label the major absorption bands and assign them to the corresponding functional groups.
-
UV-Vis Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system.[17] While less structurally specific than NMR or MS, it is a valuable tool for quantitative analysis and for studying how the electronic properties of the phenyl ring are affected by the substituents and derivatization.
Table 5: Comparative UV-Vis Spectroscopic Data (Methanol Solvent)
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Parent Acid | ~250-260, ~280-290 | Varies | π → π* transitions of the substituted benzene ring.[18] |
| Pinacol Ester | ~250-260, ~280-290 | Similar to parent | The core aromatic chromophore remains largely unchanged. |
The UV-Vis spectrum is sensitive to pH changes, as deprotonation of the boronic acid to the boronate form alters the electronic structure. This property is often exploited in sensor applications.[19][20]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a dilute solution in a quartz cuvette such that the maximum absorbance is between 0.5 and 1.5 AU.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the sample spectrum over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Conclusion: A Synergistic Approach to Certainty
The robust and unambiguous characterization of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and its derivatives is not achievable through a single technique. Rather, it requires a synergistic integration of data from multiple spectroscopic methods. NMR provides the detailed structural map, Mass Spectrometry confirms the molecular formula, IR spectroscopy verifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the compound. By employing the rigorous, validated protocols and comparative data interpretation outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of these vital chemical building blocks, paving the way for successful and reproducible downstream applications.
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A Comparative Guide to the Structural Confirmation of Novel Compounds from (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research. (3-Bromo-2-chloro-5-fluorophenyl)boronic acid stands out as a highly versatile building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its utility stems from the boronic acid moiety, which is amenable to a variety of cross-coupling reactions, and the distinct halogen substituents that offer multiple points for further functionalization.[1]
This guide provides an in-depth comparison of the critical methodologies for both synthesizing and definitively confirming the structure of novel compounds derived from this polyhalogenated starting material. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Part 1: Synthetic Strategies - A Comparative Overview
The primary route to functionalizing (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is through palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired final structure.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[2][3][4] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[2][3][5] Given the boronic acid functionality of the starting material, it readily participates in this reaction. The presence of bromo and chloro substituents on the phenyl ring allows for selective or exhaustive coupling, depending on the reaction conditions.[5][6]
Key Considerations for Suzuki-Miyaura Reactions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for efficient coupling, especially with challenging substrates like polyhalogenated arenes.[5] Sterically hindered phosphine ligands can promote the reaction by favoring the formation of active monoligated palladium complexes.[5]
-
Base and Solvent System: The base plays a critical role in the transmetalation step. A variety of bases can be employed, with the choice often determined empirically. The solvent system must be capable of dissolving both the organic and inorganic reaction components.
-
Reaction Temperature: While many Suzuki-Miyaura reactions proceed at elevated temperatures, milder conditions are sometimes possible, which can be advantageous for sensitive substrates.[2][3]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add (3-Bromo-2-chloro-5-fluorophenyl)boronic acid (1.0 equiv), the desired aryl or vinyl halide (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Coupling Strategies
While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods offer complementary reactivity and may be more suitable for specific synthetic targets.
| Reaction | Coupling Partner | Key Advantages | Key Limitations |
| Sonogashira Coupling | Terminal Alkyne | Forms C(sp²)-C(sp) bonds, useful for creating linear, rigid structures.[7][8] | Often requires a copper co-catalyst, which can lead to undesired alkyne homocoupling (Glaser coupling).[8][9] |
| Heck Reaction | Alkene | Forms C-C bonds by coupling with an alkene, creating substituted alkenes.[10][11][12][13] | Regioselectivity can sometimes be an issue. |
The Sonogashira reaction, for instance, is invaluable for the synthesis of conjugated enynes and arylalkynes.[8] However, the polyhalogenated nature of the substrate requires careful optimization to achieve regioselectivity.[14] Similarly, the Heck reaction provides a powerful tool for the arylation of olefins, but control over the stereoselectivity of the resulting double bond is a key consideration.[10][12]
Part 2: The Definitive Guide to Structural Elucidation
Once a novel compound has been synthesized and purified, a multi-pronged analytical approach is essential for unambiguous structure confirmation.
Initial Assessment: Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides the accurate mass of the synthesized molecule, allowing for the determination of its elemental composition. For organoboron compounds, techniques like electrospray ionization (ESI) are often employed.[15]
Experimental Protocol: HRMS Analysis
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative).
-
Compare the experimentally observed accurate mass with the theoretical mass calculated for the expected molecular formula.
The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing further confidence in the elemental composition.
The Power of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[16] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment.[17]
1D NMR: The Foundation of Structure Determination
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In aromatic compounds, proton signals typically appear in the range of 6.5-8.0 ppm.[18] The presence of electron-withdrawing halogens on the aromatic ring will influence the chemical shifts of the remaining protons.[19]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[18]
2D NMR: Unraveling Complex Structures
When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are indispensable for establishing atomic connectivity.
| Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically over two or three bonds). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom to which it is directly attached.[17] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. |
Workflow for NMR-Based Structure Elucidation
Caption: A streamlined workflow for structure elucidation using NMR spectroscopy.
The Gold Standard: Single-Crystal X-ray Diffraction
When a suitable single crystal of the novel compound can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure.[20][21][22] This technique determines the precise spatial arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry.[21][22][23]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[20] This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a beam of X-rays.[20]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Comparison of NMR and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Connectivity, stereochemistry in solution | Absolute 3D structure in the solid state |
| Key Challenge | Spectral overlap in complex molecules | Growing diffraction-quality crystals |
| Ambiguity | Can sometimes be ambiguous for complex stereochemistry | Provides an unambiguous structure |
Conclusion
The synthesis and structural confirmation of novel compounds derived from (3-Bromo-2-chloro-5-fluorophenyl)boronic acid require a synergistic application of modern synthetic and analytical techniques. While Suzuki-Miyaura coupling remains a primary synthetic tool, alternative methods like Sonogashira and Heck couplings offer valuable complementary approaches. For structural elucidation, a hierarchical workflow beginning with mass spectrometry, followed by a comprehensive suite of 1D and 2D NMR experiments, provides a robust pathway to a proposed structure. Ultimately, single-crystal X-ray diffraction, when feasible, serves as the unequivocal proof of structure. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently navigate the path from synthesis to the confirmed structure of novel chemical entities.
References
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Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]
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Mass spectrometnc analysis for organic boron compounds - ResearchGate. (n.d.). Retrieved from [Link]
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Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.). Retrieved from [Link]
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Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.). Retrieved from [Link]
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XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27). Retrieved from [Link]
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X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.). Retrieved from [Link]
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Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. (2023, October 22). Retrieved from [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. (2020, April 24). Retrieved from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). Retrieved from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). Retrieved from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar. (n.d.). Retrieved from [Link]
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Heck Reaction—State of the Art - MDPI. (2017, September 11). Retrieved from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]
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15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid, a halogenated arylboronic acid. The procedures outlined herein are grounded in established safety protocols for similar chemical classes and are designed to provide clear, actionable guidance to laboratory personnel.
Understanding the Hazard Profile
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a multifaceted compound, and its handling requires a nuanced understanding of its potential hazards. As a halogenated organic compound and a boronic acid derivative, it presents a combination of risks that must be addressed throughout its lifecycle in the laboratory, from receipt to disposal.
Key Hazard Considerations:
-
Skin and Eye Irritation: Based on data for similar halogenated phenylboronic acids, this compound is expected to cause skin irritation and serious eye irritation.[1][2] Direct contact should be strictly avoided.
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[2]
-
Inhalation Toxicity: While specific data is unavailable, similar compounds are harmful if inhaled.[3]
-
Dermal and Oral Toxicity: Ingestion and skin absorption may be harmful.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require special disposal considerations to prevent contamination of soil and water.[4][5]
-
Reactivity: Boronic acids can be incompatible with strong oxidizing agents.[6] While many are stable, some can undergo decomposition.[7]
Table 1: Hazard Summary and Precautionary Measures
| Hazard Class | Potential Effect | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | P270: Do not eat, drink or smoke when using this product.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing or dust generation.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid is a critical final step in the experimental workflow. This protocol ensures that the waste is handled safely and in compliance with environmental regulations.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[10][11]
dot
Caption: Waste segregation workflow for (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
Core Principle: Due to its chemical structure, (3-Bromo-2-chloro-5-fluorophenyl)boronic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[4][12] Do not mix with non-halogenated waste streams.[4][11]
Preparing for Disposal: The Collection Phase
-
Designate a Waste Container: Select a clearly labeled, leak-proof container designated for "Halogenated Organic Solid Waste."[13] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "(3-Bromo-2-chloro-5-fluorophenyl)boronic acid" and the appropriate hazard pictograms (e.g., irritant).[13] Do not use abbreviations or chemical formulas.
-
Accumulation: Collect all waste in this designated container. This includes:
-
Unused or expired (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
-
Contaminated materials such as weighing paper, spatulas, and disposable gloves.
-
Spill cleanup materials.
-
The Disposal Procedure
-
Final Transfer: Once the experiment is complete, carefully transfer any remaining solid (3-Bromo-2-chloro-5-fluorophenyl)boronic acid into the designated "Halogenated Organic Solid Waste" container. This should be done in a chemical fume hood.
-
Decontamination of Labware:
-
Rinsing: Rinse any non-disposable glassware that came into contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate is now considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.[11]
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
-
-
Container Sealing: Securely close the waste container. Ensure the cap is tight to prevent any leaks or release of vapors.[13]
-
Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated and away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste container.[14]
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
dot
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (3-Bromo-2-chloro-5-fluorophenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, its purpose is to ensure personal safety and maintain a secure laboratory environment by providing in-depth, trusted guidance rooted in established safety principles. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from data on structurally analogous compounds, such as 3-Bromo-2-fluorophenylboronic Acid and other halogenated phenylboronic acids, to provide a robust and conservative safety framework.
Immediate Safety Profile & Hazard Assessment
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid, like many of its structural analogs, should be handled as a hazardous substance. The primary hazards associated with similar phenylboronic acids are significant irritation to the skin and eyes.[1][2] Ingestion and inhalation of the dust should also be avoided, as these compounds can be harmful.[3][4][5]
Table 1: Hazard Identification and Recommended PPE
| Hazard Classification | GHS Hazard Statement(s) | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[1][2] | Chemical-resistant gloves (e.g., Nitrile), flame-resistant lab coat, full-length clothing.[1][3][4] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Tightly fitting safety goggles with side-shields or a face shield.[1][3][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3][7][8] | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use.[3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation[9] | Handle in a chemical fume hood. If weighing outside a hood, use a dust respirator (e.g., N95).[1][10] |
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is the most critical barrier between the researcher and the chemical.[10][11] The following provides a detailed breakdown of the required equipment and the rationale behind each choice.
Eye and Face Protection
Due to the classification as a serious eye irritant, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are essential to protect against dust particles and accidental splashes.[3][6]
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield should be worn over safety goggles.[1]
Skin and Body Protection
Preventing skin contact is crucial, as the compound is a known skin irritant.[1][2][9]
-
Gloves: Chemical-resistant nitrile gloves are the standard for handling solid chemicals.[3] Always inspect gloves for tears or holes before use. For tasks involving solvents or prolonged contact, consult a glove compatibility chart to ensure the material provides adequate protection. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[7][8]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons or zipper) must be worn at all times. This protects your skin and personal clothing from contamination.[3][11]
-
Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.[11]
Respiratory Protection
Boronic acids are often fine powders that can be easily inhaled.
-
Primary Control: All handling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid powder should be performed within a certified chemical fume hood to minimize inhalation of dust.[4]
-
Secondary Control: If brief handling outside of a fume hood is unavoidable (e.g., weighing), a NIOSH-approved N95 dust mask or a respirator with a P95/P1 filter is necessary to prevent respiratory tract irritation.[4][8]
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. Adherence to this workflow minimizes exposure and reduces the risk of accidents.
Workflow for Safe Handling of (3-Bromo-2-chloro-5-fluorophenyl)boronic acid
Caption: Workflow for handling (3-Bromo-2-chloro-5-fluorophenyl)boronic acid.
Emergency and Disposal Plans
First-Aid Measures
Immediate and correct first aid is critical in the event of an exposure.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][2][5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][9]
Spill Management
-
Containment: Prevent the spill from spreading or entering drains.[1][12]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[3][6] For a liquid spill, use an inert absorbent material. All materials used for cleanup should be treated as hazardous waste.[12]
-
Ventilation: Ensure the area is well-ventilated.
Waste Disposal Plan
(3-Bromo-2-chloro-5-fluorophenyl)boronic acid and any materials contaminated with it must be disposed of as hazardous chemical waste.[3][5][6]
-
Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents.[12]
-
Containerization: Collect all solid waste, liquid waste, and contaminated disposables (gloves, wipes, etc.) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[12]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., "Irritant").[12]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][13] Never dispose of this chemical down the drain.[13]
References
- Phenylboronic acid - SAFETY DATA SHEET. (2020, December 13).
- SAFETY DATA SHEET - TCI Chemicals. (2023, April 3). 3-Bromo-2-fluorophenylboronic Acid.
- 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) - TCI Chemicals. (2025, March 27).
- (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine - AK Scientific, Inc. Safety Data Sheet.
- SAFETY DATA SHEET BROMICIDE® GRANULES (US) - AWS.
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- SAFETY DATA SHEET - Fisher Scientific. Pyridine-3-boronic acid. (2024, May 20).
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- Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
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- Safety Data Sheet: Phenyl boronic acid-d5 - Chemdox. (2025, June 10).
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. (2023, February 3).
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- PHENYL BORONIC ACID - Sdfine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
